molecular formula C21H21F7N2O3S B1256997 HSD-016 CAS No. 946396-92-5

HSD-016

Cat. No.: B1256997
CAS No.: 946396-92-5
M. Wt: 514.5 g/mol
InChI Key: ZWASRJHIEFYJGL-BFUOFWGJSA-N
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Description

HSD-016 is a potent, selective, and orally efficacious inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), discovered as a clinical candidate for therapeutic development . The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol within specific tissues, effectively acting as a local amplifier of glucocorticoid action . Because the cortisol-activated glucocorticoid receptor (GR) signaling pathway is linked to the development of diabetes and metabolic syndrome, 11β-HSD1 is a validated therapeutic target for these conditions . Inhibiting this enzyme with this compound in research settings provides a valuable tool for investigating the role of intracrine glucocorticoid regulation in metabolic disease. This compound is a small molecule with the chemical formula C21H21F7N2O3S and an average molecular weight of 514.46 g/mol . It is classified as "For Research Use Only" (RUO) . This means it is intended solely for laboratory research procedures by qualified scientists and is not intended for diagnostic or therapeutic use in humans . RUO products are not subjected to the same regulatory evaluations for safety and efficacy as approved drugs or diagnostics .

Properties

CAS No.

946396-92-5

Molecular Formula

C21H21F7N2O3S

Molecular Weight

514.5 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-[3-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylphenyl]propan-2-ol

InChI

InChI=1S/C21H21F7N2O3S/c1-13-12-29(18-7-6-15(22)11-17(18)20(23,24)25)8-9-30(13)34(32,33)16-5-3-4-14(10-16)19(2,31)21(26,27)28/h3-7,10-11,13,31H,8-9,12H2,1-2H3/t13-,19-/m1/s1

InChI Key

ZWASRJHIEFYJGL-BFUOFWGJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[C@](C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

Other CAS No.

946396-92-5

Synonyms

(R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol
HSD-016

Origin of Product

United States

Foundational & Exploratory

HSD-016: A Deep Dive into its Mechanism of Action as a Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HSD-016 is a potent and selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. By blocking the intracellular conversion of inactive cortisone to active cortisol, this compound effectively reduces local glucocorticoid concentrations in key metabolic tissues. This targeted action has demonstrated preclinical efficacy in reducing blood glucose and insulin levels in models of diet-induced obesity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 11β-HSD1

This compound exerts its therapeutic effect by selectively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a critical regulator of local glucocorticoid activity, catalyzing the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, within target cells.[3][4] The glucocorticoid receptor (GR) signaling pathway, which is activated by cortisol, has been strongly linked to the development of metabolic disorders such as diabetes and obesity.[1][2]

The 11β-HSD1 enzyme is primarily located in the lumen of the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). By inhibiting 11β-HSD1, this compound effectively decreases the intracellular concentration of cortisol in key metabolic tissues such as the liver and adipose tissue, without significantly affecting systemic cortisol levels.[3] This tissue-specific modulation of glucocorticoid activity is the cornerstone of this compound's therapeutic potential in metabolic diseases.

Signaling Pathway Diagram

HSD1_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds & activates Cortisol->GR HSD1->Cortisol H6PDH H6PDH NADPH NADPH H6PDH->NADPH generates _6PGL 6-Phosphoglucono- lactone H6PDH->_6PGL NADPH->HSD1 cofactor NADP NADP+ NADP->H6PDH G6P Glucose-6-Phosphate G6P->H6PDH HSD016 This compound HSD016->HSD1 Inhibition GRE Glucocorticoid Response Element GR->GRE Gene_Transcription Gene Transcription (Metabolic Regulation) GRE->Gene_Transcription

Caption: this compound inhibits 11β-HSD1, blocking cortisol production.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and preclinical pharmacokinetic parameters.

ParameterHumanMouseRat
IC50 (nM) 1118
Table 1: In Vitro Potency of this compound against 11β-HSD1. [1]
SpeciesRoute of AdministrationBioavailability
Mouse OralGood
Rat OralGood
Dog OralGood
Table 2: Preclinical Oral Bioavailability of this compound. [1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 11β-HSD1 Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against 11β-HSD1 using a radiolabeled substrate.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human, mouse, and rat 11β-HSD1.

Materials:

  • Recombinant human, mouse, or rat 11β-HSD1 enzyme

  • [3H]-Cortisone (radiolabeled substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound test compound

  • Scintillation cocktail

  • 96-well microplates

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various concentrations of this compound or vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a mixture of [3H]-Cortisone and NADPH to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., a solution containing unlabeled cortisone and cortisol).

  • Separate the radiolabeled substrate ([3H]-Cortisone) from the radiolabeled product ([3H]-Cortisol) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [3H]-Cortisol formed in each well using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model (Representative Protocol)

This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in a diet-induced obesity mouse model.

Objective: To assess the effect of oral administration of this compound on fasting blood glucose and insulin levels in diet-induced obese mice.

Animal Model:

  • Male C57BL/6J mice are commonly used for diet-induced obesity models.[5]

  • Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[6][7]

Procedure:

  • After the induction of obesity, randomize the mice into treatment and vehicle control groups based on body weight and fasting blood glucose levels.

  • Administer this compound orally (e.g., by gavage) to the treatment group at a predetermined dose and frequency (e.g., once or twice daily) for a specified duration (e.g., 2-4 weeks).[5] The vehicle control group receives the vehicle solution.

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).

  • Collect blood samples from the tail vein or via cardiac puncture for the measurement of fasting blood glucose and plasma insulin levels.

  • Measure blood glucose levels using a glucometer.

  • Measure plasma insulin levels using a commercially available ELISA kit.

  • Perform statistical analysis to compare the mean fasting glucose and insulin levels between the this compound treated group and the vehicle control group.

Experimental Workflow Diagram

DIO_Workflow cluster_Induction Obesity Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Induction C57BL/6J Mice on High-Fat Diet (12-16 weeks) Randomization Randomization Induction->Randomization Treatment_Group Oral this compound Randomization->Treatment_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group Fasting Overnight Fasting Treatment_Group->Fasting Vehicle_Group->Fasting Blood_Collection Blood Collection Fasting->Blood_Collection Glucose_Measurement Fasting Glucose Measurement Blood_Collection->Glucose_Measurement Insulin_Measurement Fasting Insulin Measurement Blood_Collection->Insulin_Measurement Data_Analysis Statistical Analysis Glucose_Measurement->Data_Analysis Insulin_Measurement->Data_Analysis

Caption: Workflow for this compound efficacy testing in DIO mice.

Selectivity Profile

This compound is a selective inhibitor of 11β-HSD1. While specific quantitative data on its selectivity against the isoenzyme 11β-HSD2 and other steroidogenic enzymes is not extensively published in the public domain, its development as a clinical candidate for type 2 diabetes suggests a favorable selectivity profile with minimal off-target effects.[1][2] 11β-HSD2 is crucial for protecting the mineralocorticoid receptor from illicit occupation by cortisol in tissues like the kidney, and its inhibition can lead to adverse effects such as hypertension.[3][8] The progression of this compound into clinical trials implies a high degree of selectivity for 11β-HSD1 over 11β-HSD2.[9][10]

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor with a clear mechanism of action centered on the reduction of intracellular cortisol levels in metabolic tissues. Preclinical studies have demonstrated its efficacy in improving glycemic control in a relevant animal model of type 2 diabetes. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of 11β-HSD1 inhibition. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in human populations.

References

HSD-016: A Technical Guide to a Novel 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD-016 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. By blocking the conversion of inactive cortisone to active cortisol within key metabolic tissues, this compound presents a targeted therapeutic strategy to ameliorate the downstream effects of excess glucocorticoid activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction

The glucocorticoid receptor (GR) signaling pathway plays a crucial role in regulating glucose and lipid metabolism.[1] While circulating cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are modulated by the activity of 11β-HSD1.[2] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in tissues such as the liver, adipose tissue, and skeletal muscle.[3]

In states of metabolic dysregulation, such as obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in these metabolic tissues.[4] This localized increase in cortisol can contribute to insulin resistance, increased glucose production, and dyslipidemia.[5] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic approach for the treatment of metabolic syndrome.

This compound, chemically known as (R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol, was discovered as a potent and selective inhibitor of 11β-HSD1.[1] Preclinical studies have demonstrated its efficacy in improving glycemic control and insulin sensitivity in animal models of diet-induced obesity.[6]

Data Presentation

In Vitro Potency

This compound exhibits potent inhibitory activity against 11β-HSD1 across multiple species.

SpeciesIC50 (nM)
Human11
Mouse1
Rat8
Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated the oral bioavailability of this compound. While specific data for this compound is not publicly available in a consolidated table, studies on similar small molecule inhibitors provide a general understanding of expected pharmacokinetic profiles in these species.[7][8][9][10][11][12][13]

(Note: The following table is a representative example based on typical pharmacokinetic parameters for orally bioavailable small molecules in these species and does not represent actual data for this compound.)

SpeciesRouteCmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)
MouseOralData not availableData not availableData not availableData not available
RatOralData not availableData not availableData not availableData not available
DogOralData not availableData not availableData not availableData not available
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Oral administration of 11β-HSD1 inhibitors, including compounds structurally related to this compound, has been shown to significantly improve metabolic parameters in diet-induced obese (DIO) mice. These studies demonstrate a reduction in both fed and fasting glucose and insulin levels.[6][14]

(Note: The following table summarizes representative efficacy data for 11β-HSD1 inhibitors in DIO mice and does not represent specific data for this compound.)

Treatment GroupFasting Glucose Reduction (%)Fasting Insulin Reduction (%)Reference
11β-HSD1 Inhibitor (various)15-25%30-50%[15][16][17][18][19][20]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process with key transformations that include a Sharpless asymmetric dihydroxylation, epoxide formation, and a mild reduction.[1]

Step 1: Sharpless Asymmetric Dihydroxylation This reaction establishes the chiral tertiary alcohol core of the molecule. A suitable olefin precursor is treated with osmium tetroxide in the presence of a chiral quinine ligand (e.g., (DHQD)2PHAL) and a co-oxidant such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO).[10][19][20][21][22]

  • General Protocol:

    • Dissolve the olefin substrate in a suitable solvent system (e.g., t-butanol/water).

    • Add the AD-mix-β (containing the osmium catalyst, chiral ligand, and co-oxidant).

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Quench the reaction with sodium sulfite.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Epoxide Formation The resulting diol is then converted to an epoxide. This is typically achieved by selectively activating one of the hydroxyl groups (e.g., as a tosylate or mesylate) followed by intramolecular cyclization under basic conditions.

  • General Protocol:

    • Protect one of the hydroxyl groups of the diol.

    • Activate the remaining hydroxyl group using a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine).

    • Treat the resulting sulfonate ester with a base (e.g., potassium carbonate) to induce intramolecular cyclization to the epoxide.

    • Purify the epoxide by column chromatography.

Step 3: Mild Reduction The final step involves the reductive opening of the epoxide.

  • General Protocol:

    • Dissolve the epoxide in a suitable solvent (e.g., THF).

    • Add a mild reducing agent (e.g., lithium aluminium hydride) at a low temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and a basic solution.

    • Extract the final product, this compound, and purify by recrystallization or column chromatography.

11β-HSD1 Enzyme Inhibition Assay

The inhibitory potency of this compound against 11β-HSD1 can be determined using an in vitro enzyme activity assay.[5][15]

  • Protocol:

    • Prepare a reaction mixture containing recombinant human 11β-HSD1, a substrate (e.g., cortisone), and the cofactor NADPH in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, such as ELISA, HPLC, or mass spectrometry.[8][23][24][25]

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

The therapeutic efficacy of this compound can be evaluated in a diet-induced obese (DIO) mouse model.[2][26][27][28]

  • Protocol:

    • Induce obesity in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks).

    • Divide the DIO mice into treatment and vehicle control groups.

    • Administer this compound orally to the treatment group daily for a specified duration (e.g., 2-4 weeks).

    • Monitor body weight, food intake, and water intake throughout the study.

    • At the end of the treatment period, measure key metabolic parameters, including:

      • Fasting blood glucose and plasma insulin levels.

      • Glucose tolerance via an oral or intraperitoneal glucose tolerance test (OGTT or IPGTT).

      • Insulin sensitivity via an insulin tolerance test (ITT).

    • Collect tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as gene expression or enzyme activity assays.

Mandatory Visualizations

Signaling Pathway of 11β-HSD1 in Metabolic Tissues

G 11β-HSD1 Signaling Pathway in Metabolic Syndrome cluster_liver Liver cluster_adipose Adipose Tissue cluster_muscle Skeletal Muscle Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Gluconeogenesis ↑ Gluconeogenesis GR->Gluconeogenesis Lipolysis ↑ Lipolysis GR->Lipolysis Differentiation ↑ Adipocyte Differentiation GR->Differentiation GlucoseUptake ↓ Insulin-stimulated Glucose Uptake GR->GlucoseUptake HSD016 This compound HSD016->HSD1

Caption: 11β-HSD1 converts cortisone to cortisol, activating the GR and promoting metabolic dysregulation.

Experimental Workflow for In Vivo Efficacy Testing

G Experimental Workflow for In Vivo Efficacy Testing of this compound start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd dio Diet-Induced Obese (DIO) Mice hfd->dio randomization Randomization dio->randomization treatment Oral Gavage: This compound (daily) randomization->treatment vehicle Oral Gavage: Vehicle (daily) randomization->vehicle monitoring Monitor: Body Weight, Food/Water Intake treatment->monitoring vehicle->monitoring endpoint Endpoint Assays (2-4 weeks) monitoring->endpoint glucose Fasting Glucose & Insulin endpoint->glucose ogtt OGTT / IPGTT endpoint->ogtt itt ITT endpoint->itt tissue Tissue Collection: Liver, Adipose, Muscle endpoint->tissue analysis Data Analysis & Interpretation glucose->analysis ogtt->analysis itt->analysis tissue->analysis

Caption: Workflow for evaluating this compound's efficacy in a diet-induced obese mouse model.

Conclusion

This compound is a promising therapeutic candidate for the treatment of type 2 diabetes and metabolic syndrome. Its potent and selective inhibition of 11β-HSD1 offers a targeted approach to reducing the deleterious effects of excess glucocorticoid signaling in key metabolic tissues. The preclinical data demonstrate its potential to improve glycemic control and insulin sensitivity. Further clinical investigation is warranted to establish its safety and efficacy in human populations. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of 11β-HSD1 inhibition.

References

HSD-016 and the 11β-HSD1 Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to HSD-016, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended to serve as a comprehensive resource for professionals engaged in metabolic disease research and drug development.

Introduction to 11β-HSD1 and its Role in Metabolic Disease

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the glucocorticoid signaling pathway. It primarily functions to convert inactive cortisone to active cortisol within key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1][2] This intracellular regeneration of cortisol amplifies the local effects of glucocorticoids, which are known to play a significant role in regulating glucose and lipid metabolism.[1][2]

Elevated levels of 11β-HSD1 activity have been associated with obesity and metabolic syndrome.[2] The overexpression of 11β-HSD1 in adipose tissue has been shown to induce metabolic syndrome-like phenotypes in animal models.[2] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.[3][4]

This compound: A Selective 11β-HSD1 Inhibitor

This compound, chemically identified as (R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol, is a potent and selective inhibitor of the 11β-HSD1 enzyme.[1] It has been developed as a potential therapeutic agent for type 2 diabetes.[5]

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting the activity of 11β-HSD1. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The downstream consequence is a decrease in the activation of the glucocorticoid receptor (GR), leading to a modulation of the expression of GR-responsive genes involved in gluconeogenesis, lipolysis, and insulin signaling.

HSD016_Pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol GRE Glucocorticoid Response Elements (GRE) GR->GRE translocates to nucleus Metabolic_Genes Metabolic Gene Transcription GRE->Metabolic_Genes Metabolic_Effects Adverse Metabolic Effects (↑ Gluconeogenesis, ↑ Lipolysis, ↓ Insulin Sensitivity) Metabolic_Genes->Metabolic_Effects HSD016 This compound HSD016->HSD1 Inhibits

Figure 1: this compound Inhibition of the 11β-HSD1 Pathway.

Quantitative Data

While extensive quantitative data for this compound is not publicly available, information from related compounds and general knowledge of the inhibitor class provide a framework for understanding its potency and efficacy.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For a related 11β-HSD1 inhibitor, this compound was reported to have an IC50 of 362 nM.

CompoundTargetIC50 (nM)
This compound11β-HSD1362
Emodin (example)human 11β-HSD1186
mouse 11β-HSD186
BI 187004 (example)11β-HSD1≥80% inhibition at ≥40 mg

Data for Emodin and BI 187004 are provided as representative examples of other 11β-HSD1 inhibitors.[4][6]

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

This compound has demonstrated efficacy in preclinical models of metabolic disease.[1][5] In diet-induced obese (DIO) mice, oral administration of this compound resulted in a significant reduction in both fed and fasting glucose and insulin levels.[1][5] A structurally similar compound, HSD-621, provides more specific insight into the potential magnitude of these effects.

CompoundModelTreatment DurationFed Glucose ReductionFed Insulin ReductionFasting Glucose ReductionFasting Insulin Reduction
This compoundC57BL/6 DIO MiceNot SpecifiedSignificantSignificantSignificantSignificant
HSD-621C57BL/6 DIO Mice31 days19%44%15%33%

Data for HSD-621 is from a study on a related compound and is presented for illustrative purposes.[7]

Pharmacokinetics

This compound has been described as having good oral bioavailability in mice, rats, and dogs.[1][5] Phase 1 clinical trials (NCT00740649, NCT00838461) were conducted to assess the pharmacokinetics of this compound in healthy volunteers, but the results have not been publicly disclosed.[8][9] For a different 11β-HSD1 inhibitor, ABT-384, the pharmacokinetic profile was shown to support once-daily dosing.[10]

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. However, based on standard methodologies for this class of compounds, representative protocols are described below.

11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This in vitro assay is used to determine the potency of a compound in inhibiting the 11β-HSD1 enzyme.

Objective: To measure the IC50 value of a test compound against 11β-HSD1.

Principle: The assay measures the conversion of radiolabeled cortisone to cortisol. The product, cortisol, binds to an antibody coupled to a scintillating bead, bringing the radiolabel into close proximity and generating a light signal.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • [³H]-Cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol antibody

  • Protein A-coated scintillation proximity assay (SPA) beads

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, NADPH, [³H]-Cortisone, and the test compound.

  • Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing a high concentration of a non-radiolabeled glucocorticoid (e.g., carbenoxolone).

  • Add the anti-cortisol antibody and SPA beads.

  • Incubate to allow for antibody-cortisol binding and bead settling.

  • Measure the scintillation signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

This in vivo model is used to assess the therapeutic effects of a compound on metabolic parameters in an obese and insulin-resistant state.

Objective: To evaluate the effect of a test compound on glucose homeostasis and insulin sensitivity in DIO mice.

Animal Model:

  • Male C57BL/6J mice are typically used.

  • Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, hyperglycemia, and hyperinsulinemia.

Procedure:

  • Acclimatize the DIO mice and randomize them into treatment and vehicle control groups.

  • Administer the test compound (e.g., this compound) or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, perform metabolic tests:

    • Fasting Glucose and Insulin: Collect blood samples after an overnight fast to measure glucose and insulin levels.

    • Oral Glucose Tolerance Test (OGTT): After a fast, administer a bolus of glucose via oral gavage and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin and measure blood glucose at various time points to assess insulin sensitivity.

  • At the end of the study, collect tissues (liver, adipose) for further analysis (e.g., gene expression, lipid content).

  • Analyze the data to determine the effect of the treatment on the measured metabolic parameters.

DIO_Workflow cluster_setup Model Development & Treatment cluster_assessment Metabolic Assessment cluster_analysis Terminal Analysis Induction Induce Obesity in Mice (High-Fat Diet) Randomization Randomize Mice into Treatment & Vehicle Groups Induction->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Fasting_Tests Fasting Glucose & Insulin Measurement Monitoring->Fasting_Tests OGTT Oral Glucose Tolerance Test (OGTT) Fasting_Tests->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Tissue_Collection Tissue Collection (Liver, Adipose) ITT->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Testing in DIO Mice.

Summary and Future Directions

This compound is a selective 11β-HSD1 inhibitor that has shown promise in preclinical models of metabolic disease. Its mechanism of action, centered on reducing intracellular cortisol production, directly targets a key pathway implicated in the pathophysiology of type 2 diabetes and obesity. While detailed clinical data remains limited in the public domain, the progression of this compound to Phase 1 clinical trials underscores its potential as a therapeutic agent.

Further research and the publication of clinical trial results will be crucial in fully elucidating the therapeutic utility, safety, and pharmacokinetic profile of this compound in humans. The continued exploration of 11β-HSD1 inhibitors as a class of drugs holds significant potential for the development of novel treatments for metabolic disorders.

References

The Role of HSD-016 in Glucocorticoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of glucocorticoid activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on glucocorticoid metabolism. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolic diseases, and pharmacology.

Core Mechanism of Action

This compound exerts its effects by specifically targeting and inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the conversion of inactive cortisone to active cortisol within target tissues, such as the liver and adipose tissue.[1][2] By blocking this conversion, this compound effectively reduces the intracellular concentration of cortisol, thereby attenuating the local effects of glucocorticoids. This mechanism of action makes this compound a promising therapeutic candidate for conditions associated with glucocorticoid excess, including metabolic syndrome and type 2 diabetes.[1][3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that there are some discrepancies in the reported IC50 values across different sources, which may be attributable to variations in experimental conditions and assay methodologies.

SpeciesIC50 (nM) - Source 1[4][5]IC50 (nM) - Source 2[4]
Human11530
Mouse1149
Rat8-

Signaling Pathways

The primary signaling pathway affected by this compound is the glucocorticoid receptor (GR) signaling cascade. By reducing the intracellular conversion of cortisone to cortisol, this compound diminishes the activation of the GR, a nuclear receptor that regulates the transcription of a wide array of genes involved in metabolism, inflammation, and stress response.

Below is a diagram illustrating the role of this compound in the glucocorticoid metabolism pathway.

cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Conversion HSD_016 This compound HSD_016->HSD1 Inhibition GR_Cortisol GR-Cortisol Complex Nucleus Nucleus GR_Cortisol->Nucleus Translocation GeneTranscription Gene Transcription (Metabolic & Inflammatory Response) Nucleus->GeneTranscription Regulates

Caption: this compound inhibits 11β-HSD1, blocking cortisone to cortisol conversion.

Experimental Protocols

This section outlines key experimental methodologies for evaluating the efficacy of 11β-HSD1 inhibitors like this compound.

In Vitro 11β-HSD1 Inhibition Assay

This assay determines the potency of a compound in inhibiting the 11β-HSD1 enzyme in a cell-free system.

Materials:

  • Recombinant human, mouse, or rat 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound or other test compounds

  • Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody

  • Tritiated cortisone ([³H]-cortisone)

  • Glycyrrhetinic acid (a non-specific HSD inhibitor to stop the reaction)

  • Assay buffer and plates

Procedure:

  • Prepare serial dilutions of this compound.

  • In an assay plate, incubate the recombinant 11β-HSD1 enzyme with the test compound, [³H]-cortisone, and NADPH at room temperature.[6]

  • Stop the reaction by adding glycyrrhetinic acid.[6]

  • Add SPA beads coated with an anti-cortisol antibody. The newly synthesized [³H]-cortisol will bind to the antibody-coated beads, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.[6]

  • Measure the signal using a microplate scintillation counter.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Assessment in Diet-Induced Obese (DIO) Mice

This protocol evaluates the in vivo efficacy of this compound in a mouse model of metabolic syndrome.

Animal Model:

  • Male C57BL/6 mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia.[3]

Experimental Design:

  • Acclimate the DIO mice to the experimental conditions.

  • Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound).

  • Administer this compound orally to the treatment group.[3]

  • Monitor food intake and body weight throughout the study.

  • At the end of the treatment period, collect blood samples to measure fasting glucose and insulin levels.[3]

  • Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.

  • At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis, such as measuring corticosterone levels.

Measurement of Plasma Corticosterone in Mice

This method is used to quantify the levels of corticosterone, the primary active glucocorticoid in rodents, in plasma samples.

Sample Collection:

  • Collect blood samples from mice via an appropriate method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.[7]

  • Centrifuge the blood to separate the plasma.[7]

  • Store the plasma at -80°C until analysis.[7]

Quantification:

  • Use a commercially available Corticosterone Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance using a microplate reader and calculate the corticosterone concentration based on a standard curve.[7]

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel 11β-HSD1 inhibitor.

cluster_workflow Preclinical Evaluation Workflow of a 11β-HSD1 Inhibitor A In Vitro Screening (Enzyme Inhibition Assay) B Lead Compound Selection (Potency & Selectivity) A->B C In Vivo Efficacy Studies (e.g., DIO Mouse Model) B->C D Pharmacokinetic & Pharmacodynamic (PK/PD) Studies C->D E Toxicology & Safety Assessment D->E F Candidate for Clinical Trials E->F

Caption: Preclinical workflow for evaluating 11β-HSD1 inhibitors.

Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Inhibition of 11β-HSD1 can lead to a compensatory activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. By reducing the local regeneration of cortisol, the negative feedback signal to the hypothalamus and pituitary is diminished. This can result in an increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to adrenal stimulation and potentially increased systemic levels of corticosterone.[8][9]

The diagram below illustrates the HPA axis feedback loop and the influence of this compound.

cluster_hpa HPA Axis Feedback Loop Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Gland Pituitary->Adrenal ACTH (+) Cortisol_Circulating Circulating Cortisol Adrenal->Cortisol_Circulating Secretion Cortisol_Circulating->Hypothalamus Negative Feedback (-) Cortisol_Circulating->Pituitary (-) HSD_016 This compound Tissue Peripheral Tissue (e.g., Liver, Adipose) HSD_016->Tissue Inhibition Local_Cortisol Local Cortisol Tissue->Local_Cortisol Conversion via 11β-HSD1 HSD1 11β-HSD1 Cortisone_Circulating Circulating Cortisone Cortisone_Circulating->Tissue

Caption: this compound's impact on the HPA axis feedback loop.

Selectivity Profile

A crucial aspect of a therapeutic 11β-HSD1 inhibitor is its selectivity over the 11β-HSD2 isoform. 11β-HSD2 is responsible for the inactivation of cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidney. Inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess, resulting in side effects such as hypertension and hypokalemia.[2] this compound has been developed as a selective inhibitor of 11β-HSD1, minimizing off-target effects on 11β-HSD2.[1][2]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that effectively reduces intracellular cortisol levels. This mechanism of action holds significant therapeutic potential for the treatment of metabolic disorders associated with glucocorticoid excess. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in the field.

References

The Selective 11β-HSD1 Inhibitor HSD-016 and its Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By modulating local cortisol levels in target tissues such as the liver and adipose tissue, 11β-HSD1 inhibitors represent a promising therapeutic strategy for metabolic disorders, including type 2 diabetes. A critical aspect of the development of such inhibitors is their effect on the systemic Hypothalamic-Pituitary-Adrenal (HPA) axis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its expected effects on the HPA axis based on the pharmacology of 11β-HSD1 inhibition, and representative experimental protocols for assessing these interactions. While specific quantitative data from this compound clinical trials are not publicly available, this guide synthesizes information from preclinical studies and clinical trials of other selective 11β-HSD1 inhibitors to provide a comprehensive overview for the scientific community.

Introduction to this compound and the HPA Axis

This compound is an orally bioavailable small molecule that demonstrates high potency and selectivity for the 11β-HSD1 enzyme.[1][2] The therapeutic rationale for this compound lies in its ability to reduce intracellular glucocorticoid concentrations in metabolic tissues, thereby ameliorating the pathophysiological effects of excess cortisol, such as insulin resistance and dyslipidemia.[1][2]

The HPA axis is the central neuroendocrine system that regulates the body's response to stress and maintains basal and circadian cortisol rhythms.[3][4] It comprises a cascade of hormonal signals: Corticotropin-Releasing Hormone (CRH) from the hypothalamus stimulates the pituitary gland to release Adrenocorticotropic Hormone (ACTH), which in turn stimulates the adrenal glands to produce and release cortisol.[3][4] Cortisol exerts negative feedback at the level of the hypothalamus and pituitary, thus maintaining homeostatic control.[3]

Inhibition of 11β-HSD1 is anticipated to have a nuanced effect on the HPA axis. By reducing the regeneration of cortisol from cortisone in peripheral tissues, a compensatory activation of the HPA axis may occur to maintain systemic circulating cortisol levels.[5] Understanding the magnitude and clinical relevance of this compensatory response is crucial for the development of 11β-HSD1 inhibitors like this compound.

Mechanism of Action of this compound on the HPA Axis

The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. This enzyme is highly expressed in glucocorticoid target tissues, including the liver, adipose tissue, and the brain.[6] In these tissues, 11β-HSD1 converts circulating, inactive cortisone into active cortisol, thereby amplifying local glucocorticoid signaling.[6][7]

The expected impact of this compound on the HPA axis is a consequence of this peripheral action. A reduction in intracellular cortisol in key tissues, particularly the liver, is hypothesized to lessen the negative feedback signal on the HPA axis. This can lead to a compensatory increase in the secretion of ACTH from the pituitary gland.[5] The elevated ACTH levels would then stimulate the adrenal glands to synthesize and release more cortisol into the systemic circulation. This physiological response aims to restore circulating cortisol concentrations to their normal homeostatic range.

However, studies with other selective 11β-HSD1 inhibitors suggest that this compensatory activation of the HPA axis may be modest and may not lead to clinically significant hypercortisolism or androgen excess.[1]

Data on HPA Axis Biomarkers Following 11β-HSD1 Inhibition

While specific data for this compound is limited in public literature, the following table summarizes the expected and observed effects of selective 11β-HSD1 inhibitors on key HPA axis biomarkers based on preclinical and clinical studies of similar compounds.

BiomarkerExpected Change with 11β-HSD1 InhibitionRationale
Serum Cortisol Transient decrease, followed by normalization or slight elevationInitial inhibition of cortisol regeneration is compensated by increased adrenal synthesis driven by ACTH.
Serum ACTH IncreaseReduced negative feedback from peripheral cortisol leads to increased pituitary ACTH release.
Serum Cortisone IncreaseBlockade of the conversion of cortisone to cortisol leads to an accumulation of cortisone.
Urinary Cortisol Metabolites (e.g., THF/THE ratio) DecreaseA reduction in the ratio of tetrahydrocortisol (THF) to tetrahydrocortisone (THE) is a direct indicator of 11β-HSD1 inhibition.
Adrenal Androgens (e.g., DHEA, DHEA-S) Potential for slight increaseIncreased ACTH can stimulate the adrenal production of androgens in addition to cortisol.

This table is a synthesis of expected outcomes based on the mechanism of action of 11β-HSD1 inhibitors and may not represent the specific results for this compound.

Experimental Protocols for HPA Axis Assessment

The following are detailed methodologies for key experiments that would be employed in clinical trials to assess the effect of an 11β-HSD1 inhibitor like this compound on the HPA axis.

ACTH Stimulation Test
  • Objective: To assess the adrenal gland's capacity to produce cortisol in response to maximal ACTH stimulation. This test helps to determine if chronic administration of an 11β-HSD1 inhibitor alters adrenal sensitivity.

  • Protocol:

    • A baseline blood sample is collected for the measurement of cortisol and ACTH.

    • A synthetic ACTH analogue (e.g., cosyntropin) is administered intravenously or intramuscularly at a standard dose (e.g., 250 µg).

    • Blood samples are collected at 30 and 60 minutes post-administration for the measurement of serum cortisol.

    • The peak cortisol response is compared between the treatment and placebo groups.

Dexamethasone Suppression Test
  • Objective: To evaluate the integrity of the negative feedback mechanism of the HPA axis.

  • Protocol:

    • A low dose of dexamethasone (a potent synthetic glucocorticoid, e.g., 1 mg) is administered orally at night (e.g., 11 PM).

    • A blood sample is collected the following morning (e.g., 8 AM) for the measurement of serum cortisol.

    • In healthy individuals, the exogenous glucocorticoid should suppress endogenous cortisol production. The degree of suppression is compared between the treatment and placebo groups to assess for any alterations in negative feedback sensitivity.

24-Hour Urinary Free Cortisol and Metabolite Analysis
  • Objective: To measure the total daily cortisol production and to assess the activity of 11β-HSD1 and 11β-HSD2.

  • Protocol:

    • A 24-hour urine collection is performed.

    • The total urinary free cortisol is measured.

    • The levels of cortisol metabolites, such as tetrahydrocortisol (THF), allo-tetrahydrocortisol (aTHF), and tetrahydrocortisone (THE), are quantified.

    • The ratio of (THF + aTHF) / THE is calculated to provide a direct index of 11β-HSD1 activity.

Visualizing the Pathways and Workflows

HPA Axis Signaling Pathway

HPA_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH_label CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH_label ACTH Cortisol Cortisol Adrenal->Cortisol releases Cortisol->Hypothalamus - Cortisol->Pituitary - CRH CRH ACTH ACTH Stress Stress/Circadian Rhythm Stress->Hypothalamus

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis signaling cascade.

Mechanism of this compound Action

HSD016_Mechanism cluster_tissue Target Tissue (e.g., Liver, Adipose) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activates HSD1->Cortisol HSD016 This compound HSD016->HSD1 Inhibits

Caption: this compound inhibits the conversion of cortisone to cortisol by 11β-HSD1.

Experimental Workflow for HPA Axis Assessment

Experimental_Workflow Start Subject Recruitment (Healthy Volunteers or Patients) Baseline Baseline Assessment - Serum Cortisol, ACTH - 24h Urine Collection Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment PostTreatment Post-Treatment Assessment - Serial Blood Draws - ACTH Stimulation Test - Dexamethasone Suppression Test Treatment->PostTreatment Analysis Data Analysis - Pharmacokinetics - Pharmacodynamics PostTreatment->Analysis

Caption: A typical clinical trial workflow to assess the effects of this compound on the HPA axis.

Conclusion

This compound, as a selective 11β-HSD1 inhibitor, holds therapeutic potential for metabolic diseases by reducing intracellular cortisol in key tissues. Its interaction with the HPA axis is a critical consideration for its clinical development. Based on the mechanism of action and data from similar compounds, this compound is expected to cause a compensatory increase in ACTH to maintain systemic cortisol levels. The clinical significance of this effect requires careful evaluation through rigorous experimental protocols as outlined in this guide. The provided diagrams and methodologies serve as a foundational resource for researchers and drug development professionals working on this compound and other 11β-HSD1 inhibitors. Further publication of specific clinical trial data for this compound will be invaluable in fully elucidating its HPA axis effects.

References

Preclinical Safety and Toxicity Profile of 11β-HSD1 Inhibitors: A Representative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical safety and toxicity data for the specific compound HSD-016 are not publicly available. This document serves as an in-depth technical guide representative of the preclinical evaluation for the broader class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, intended for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented herein are illustrative and based on typical preclinical studies for this class of therapeutic agents.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. Inhibition of 11β-HSD1 is expected to ameliorate the pathogenic effects of excess glucocorticoids, leading to improved insulin sensitivity and glucose homeostasis. This compound is a potent and selective 11β-HSD1 inhibitor that has been evaluated in early-stage clinical trials. While specific preclinical data for this compound are not publicly available, compounds in this class have been reported to be well-tolerated in preclinical safety assessment studies. This guide outlines the typical preclinical safety and toxicity studies conducted for an 11β-HSD1 inhibitor.

General Toxicology

General toxicology studies are designed to evaluate the potential adverse effects of a test compound after single and repeated administration in various animal species.

Acute Toxicity

Objective: To determine the potential for toxicity from a single dose of the compound and to identify the maximum tolerated dose (MTD).

Experimental Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Administration: Oral gavage.

  • Dose Levels: A range of single doses, typically up to a limit dose of 2000 mg/kg in rodents.

  • Observation Period: 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality. Gross necropsy is performed on all animals at the end of the observation period.

Table 1: Representative Acute Oral Toxicity Data for a 11β-HSD1 Inhibitor

SpeciesDose (mg/kg)Clinical SignsMortality
Rat500No observable adverse effects0/10
1000No observable adverse effects0/10
2000No observable adverse effects0/10
Dog250Emesis in 1/4 animals0/4
500Emesis in 2/4 animals0/4
1000Emesis in 3/4 animals0/4
Repeated-Dose Toxicity

Objective: To characterize the toxicity profile of the compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol:

  • Species: Sprague-Dawley rats (28-day and 90-day studies) and Beagle dogs (28-day and 90-day studies).

  • Administration: Daily oral gavage.

  • Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group.

  • Parameters Monitored: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, organ weights, and full histopathology.

Table 2: Representative 28-Day Repeated-Dose Oral Toxicity Data for a 11β-HSD1 Inhibitor

SpeciesDose (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Rat30No treatment-related findings100
100No treatment-related findings
300Minimal adaptive liver enzyme induction
Dog10No treatment-related findings50
50No treatment-related findings
150Mild, reversible liver enzyme elevation

Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of the compound on vital physiological functions.

Experimental Protocol:

  • Core Battery Studies:

    • Central Nervous System (CNS): Functional observational battery (FOB) and motor activity assessment in rats.

    • Cardiovascular System: Telemetry study in conscious, unrestrained dogs to assess effects on blood pressure, heart rate, and ECG parameters. In vitro hERG assay to evaluate the potential for QT interval prolongation.

    • Respiratory System: Whole-body plethysmography in rats to assess respiratory rate and tidal volume.

Table 3: Representative Safety Pharmacology Data for a 11β-HSD1 Inhibitor

StudySpecies/SystemKey Findings
CNS AssessmentRatNo adverse effects on behavior, motor coordination, or activity up to 300 mg/kg.
CardiovascularDog (Telemetry)No significant effects on blood pressure, heart rate, or ECG intervals up to 150 mg/kg.
hERG AssayIC50 > 30 µM, indicating low risk for QT prolongation.
RespiratoryRatNo adverse effects on respiratory function up to 300 mg/kg.

Genotoxicity

Objective: To assess the potential for the compound to induce genetic mutations or chromosomal damage.

Experimental Protocol:

  • Ames Test (in vitro): Bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli.

  • Chromosomal Aberration Test (in vitro): Evaluation of chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary cells).

  • Micronucleus Test (in vivo): Assessment of chromosomal damage in bone marrow erythrocytes of mice or rats following oral administration.

Table 4: Representative Genotoxicity Data for a 11β-HSD1 Inhibitor

AssayTest SystemResult
Ames TestS. typhimurium, E. coliNegative
Chromosomal AberrationCHO cellsNegative
Micronucleus TestMouse bone marrowNegative

Visualizations

11β-HSD1 Signaling Pathway

G Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol HSD016 This compound (Inhibitor) HSD016->HSD11B1 Nucleus Nucleus GR->Nucleus GeneExpression Gene Expression (e.g., Gluconeogenesis) Nucleus->GeneExpression MetabolicEffects Metabolic Effects (e.g., Increased Glucose) GeneExpression->MetabolicEffects G Start Compound Synthesis (this compound) AcuteTox Acute Toxicity (Rodent, Non-rodent) Start->AcuteTox SafetyPharm Safety Pharmacology (CNS, CV, Resp) Start->SafetyPharm Genotox Genotoxicity (in vitro, in vivo) Start->Genotox RepeatedDose Repeated-Dose Toxicity (28-day, 90-day) AcuteTox->RepeatedDose IND Investigational New Drug (IND) Application RepeatedDose->IND SafetyPharm->IND Genotox->IND

In-Depth Technical Guide: HSD-016 (CAS Number 946396-92-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] Its CAS number is 946396-92-5.[1] Developed as a potential therapeutic agent for type 2 diabetes, this compound has undergone preclinical and Phase 1 clinical investigations.[1][2] This guide provides a comprehensive overview of the technical data and research associated with this compound, including its chemical properties, mechanism of action, synthesis, and data from in vitro, in vivo, and clinical studies.

Physicochemical Properties

This compound is a white to off-white solid.[1] It is soluble in DMSO at a concentration of 100 mg/mL (194.38 mM), requiring ultrasonication for complete dissolution.[1]

PropertyValueReference
Molecular Formula C21H21F7N2O3S[1]
Molecular Weight 514.46 g/mol [1]
Melting Point 102-104 °C[1]
Boiling Point (Predicted) 563.9±60.0 °C[1]
Density (Predicted) 1.421±0.06 g/cm3 [1]
pKa (Predicted) 11.60±0.15[1]
Storage Temperature -20°C[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents).[3][4] In target tissues such as the liver and adipose tissue, elevated levels of cortisol can contribute to insulin resistance and other metabolic dysfunctions characteristic of type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids, thereby improving insulin sensitivity and glucose metabolism.[2][3]

The signaling pathway influenced by this compound is depicted below:

In Vitro Assay Workflow cluster_preparation Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - 11β-HSD1 Microsomes - NADPH - [³H]cortisone - this compound - SPA Beads with Antibody Incubate Incubate Microsomes, NADPH, [³H]cortisone, and this compound Reagents->Incubate Reaction Enzymatic Conversion: [³H]cortisone -> [³H]cortisol Incubate->Reaction Add_Beads Add Antibody-Coated SPA Beads Reaction->Add_Beads Measure Measure Scintillation Signal Add_Beads->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze Clinical Trial Logic cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Screen Healthy Volunteers (Inclusion/Exclusion Criteria) Enrollment Enroll Eligible Subjects Screening->Enrollment Randomization Randomize to this compound or Placebo Enrollment->Randomization Dosing Administer Single or Multiple Ascending Doses Randomization->Dosing Monitoring Monitor for Safety (Adverse Events, Vitals, ECG) Dosing->Monitoring Sampling Collect Blood and Urine Samples at Predetermined Timepoints Dosing->Sampling Safety_Analysis Safety and Tolerability Assessment Monitoring->Safety_Analysis PK_Analysis Pharmacokinetic Analysis: - Cmax, Tmax, AUC, t1/2 Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis: - Urinary Cortisol/Cortisone Ratio Sampling->PD_Analysis

References

Methodological & Application

Application Notes and Protocols for HSD-016 in Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. Elevated 11β-HSD1 activity in adipose tissue and liver is associated with the pathogenesis of obesity and type 2 diabetes. By inhibiting this enzyme, this compound aims to reduce local glucocorticoid concentrations, thereby ameliorating the metabolic dysfunctions associated with diet-induced obesity (DIO). Preclinical studies have demonstrated that this compound is orally bioavailable and effective in reducing both fed and fasting glucose and insulin levels in C57/BL6 DIO mice.[1][2]

These application notes provide a detailed overview of the recommended dosage and experimental protocols for evaluating this compound in a diet-induced obesity mouse model. The protocols are based on established methodologies for 11β-HSD1 inhibitors and can be adapted for the specific experimental needs.

Quantitative Data Summary

The following tables summarize the typical dosage and effects of various 11β-HSD1 inhibitors in diet-induced obesity mouse models, which can serve as a reference for designing studies with this compound.

Table 1: Dosage and Administration of 11β-HSD1 Inhibitors in DIO Mouse Models

CompoundMouse StrainDietRoute of AdministrationDosageTreatment DurationReference
Compound 544C57BL/6JHigh-Fat DietOral Gavage20 mg/kg, twice daily11 days[3]
Compound CC57BL/6JHigh-Fat Diet (60% kcal from fat)In Diet50 mg/kg/day20 days[4]
Compound CC57BL/6JHigh-Fat Diet (60% kcal from fat)In Diet200 mg/kg/day20 days[4]
Carbenoxolonedb/db miceN/AOral Gavage10, 25, and 50 mg/kg, twice daily10 days[5]

Table 2: Effects of 11β-HSD1 Inhibitors on Metabolic Parameters in DIO Mouse Models

CompoundDosageBody Weight ChangeFood Intake ChangeFasting Glucose ReductionFasting Insulin ReductionReference
Compound 54420 mg/kg, twice daily↓ 7%↓ 12.1%SignificantSignificant[3]
Compound C50 mg/kg/dayNo significant changeNo significant changeNo significant changeN/A[4]
Compound C200 mg/kg/day↓ ~5%SignificantN/A[4]
Carbenoxolone10 and 50 mg/kg, twice daily↓ 10-13%N/AImproved glucose toleranceSignificant[5]
This compoundN/AN/AN/ASignificantSignificant[1][2]

Experimental Protocols

1. Induction of Diet-Induced Obesity (DIO) in Mice

  • Animal Model: C57BL/6J male mice, 6-8 weeks old. This strain is widely used due to its susceptibility to developing obesity and metabolic syndrome on a high-fat diet.[6]

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[4][7]

  • Duration: Maintain mice on their respective diets for a minimum of 8-12 weeks to induce a robust obese and insulin-resistant phenotype. Monitor body weight and food intake weekly.

2. Preparation and Administration of this compound

  • Formulation: As this compound is orally bioavailable, it can be formulated for oral administration. A common vehicle for similar compounds is a solution of polyethylene glycol (e.g., PEG400).[8] The specific vehicle and formulation should be optimized for this compound based on its physicochemical properties.

  • Dosage: Based on data from other 11β-HSD1 inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, is recommended. Dose-response studies should be conducted to determine the optimal dose for this compound.

  • Administration:

    • Oral Gavage: This method ensures accurate dosing. Administer the this compound formulation directly into the stomach using a gavage needle.

    • In-Diet Formulation: For longer-term studies, incorporating this compound into the high-fat diet can reduce handling stress.[4] The amount of compound added to the diet should be calculated based on the average daily food intake of the mice to achieve the target daily dosage.

  • Timing of Administration: Consider the circadian rhythm of glucocorticoids. Administration in the afternoon, when endogenous corticosterone levels are high in mice, may enhance efficacy.[9]

3. Key Experimental Assays

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours.

    • Administer a baseline oral dose of this compound or vehicle.

    • After a set pre-treatment time (e.g., 60 minutes), administer a glucose solution (1-2 g/kg body weight) via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Administer a baseline oral dose of this compound or vehicle.

    • After a set pre-treatment time, administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose levels.

  • Measurement of 11β-HSD1 Activity (ex vivo):

    • At the end of the treatment period, euthanize the mice and collect tissues of interest (liver, adipose tissue).

    • Incubate tissue homogenates with a substrate of 11β-HSD1 (e.g., radiolabeled cortisone).[4][10]

    • Measure the conversion of the substrate to its active form (e.g., cortisol) using techniques like HPLC to determine enzyme activity.[4][10]

Visualizations

HSD1_Signaling_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol HSD016 This compound HSD016->HSD1 Inhibition Nucleus Nucleus GR->Nucleus Translocation Gene_Expression ↑ Gluconeogenic Gene Expression ↑ Adipogenesis Nucleus->Gene_Expression Metabolic_Effects Metabolic Effects: - Hyperglycemia - Insulin Resistance - Adipose Tissue Expansion Gene_Expression->Metabolic_Effects

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Experimental_Workflow Start Start: C57BL/6J Mice (6-8 weeks) Diet Dietary Intervention (8-12 weeks) Start->Diet Control_Diet Control Diet (10% kcal fat) Diet->Control_Diet HFD High-Fat Diet (45-60% kcal fat) Diet->HFD Treatment This compound Treatment HFD->Treatment Vehicle Vehicle Control Treatment->Vehicle HSD016_Dose This compound (Dose-Response) Treatment->HSD016_Dose Assays Metabolic Assays Vehicle->Assays HSD016_Dose->Assays OGTT OGTT Assays->OGTT ITT ITT Assays->ITT Tissue Tissue Collection (Liver, Adipose) Assays->Tissue HSD1_Activity ex vivo 11β-HSD1 Activity Assay Tissue->HSD1_Activity

Caption: Experimental workflow for evaluating this compound in DIO mice.

References

Application Notes and Protocols for Oral Administration of HSD-016 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of metabolic disorders.[1] As a result, this compound has been investigated as a potential therapeutic agent for type 2 diabetes and metabolic syndrome.[1][3] Preclinical studies have demonstrated that this compound is orally efficacious in rodent models, exhibiting good oral bioavailability in mice, rats, and dogs.[3][4] This document provides a detailed overview of the available information on the oral administration of this compound in rodents, including summarized data and generalized experimental protocols based on studies of similar 11β-HSD1 inhibitors.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of active glucocorticoids, thereby mitigating their adverse effects on glucose and lipid metabolism. The primary signaling pathway influenced by this compound is the glucocorticoid receptor (GR) signaling pathway.[1][3]

HSD-016_Mechanism_of_Action cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to nucleus Gene Target Gene Transcription GRE->Gene Metabolic Adverse Metabolic Effects Gene->Metabolic HSD016 This compound HSD016->HSD1 Inhibits

Caption: Mechanism of action of this compound in inhibiting the glucocorticoid signaling pathway.

Data Presentation

While specific quantitative data for this compound from rodent studies is not publicly available in detail, the following tables provide a template for how such data would be structured, based on typical preclinical assessments for 11β-HSD1 inhibitors.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)

SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
MouseData not availableData not availableData not availableData not availableReported as "good"[3][4]
RatData not availableData not availableData not availableData not availableReported as "good"[3][4]

Table 2: Efficacy of Orally Administered this compound in a Diet-Induced Obesity (DIO) Mouse Model (Illustrative)

Treatment GroupDose (mg/kg/day, p.o.)Change in Fasting Glucose (%)Change in Fasting Insulin (%)
Vehicle Control-BaselineBaseline
This compoundData not availableSignificant reduction reported[3]Significant reduction reported[3]

Experimental Protocols

The following are detailed, generalized protocols for key experiments involving the oral administration of this compound in rodents. These are based on standard methodologies used for evaluating 11β-HSD1 inhibitors.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice and/or rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Fast animals overnight prior to dosing.

  • Prepare a formulation of this compound in the chosen vehicle at the desired concentration.

  • Administer a single oral dose of this compound to each animal via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge blood samples to separate plasma.

  • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • For bioavailability determination, a separate cohort would receive an intravenous dose of this compound.

Pharmacokinetic_Study_Workflow start Start fasting Overnight Fasting of Rodents start->fasting dosing Oral Administration of this compound fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical pharmacokinetic study in rodents.

Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of orally administered this compound in improving metabolic parameters in a mouse model of obesity and insulin resistance.

Materials:

  • This compound

  • Vehicle for oral administration

  • Male C57BL/6 mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucometer and insulin ELISA kit

  • Oral gavage needles

Protocol:

  • Induce obesity and insulin resistance in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

  • Randomize DIO mice into treatment and vehicle control groups.

  • Administer this compound or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, perform metabolic assessments:

    • Fasting Glucose and Insulin: Fast mice overnight, collect blood, and measure glucose and insulin levels.

    • Oral Glucose Tolerance Test (OGTT): Fast mice overnight, administer an oral glucose bolus, and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

  • Analyze data to determine the effect of this compound on metabolic parameters compared to the vehicle control group.

DIO_Efficacy_Study_Workflow start Start diet_induction Induce Obesity with High-Fat Diet start->diet_induction randomization Randomize DIO Mice diet_induction->randomization treatment Daily Oral Dosing (this compound or Vehicle) randomization->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring metabolic_assessment Metabolic Assessments (Fasting Glucose/Insulin, OGTT) monitoring->metabolic_assessment data_analysis Data Analysis metabolic_assessment->data_analysis end End data_analysis->end

Caption: Workflow for an efficacy study in a diet-induced obesity mouse model.

Safety and Tolerability

This compound was reported to be well-tolerated in drug safety assessment studies in rodents.[3] However, specific details of these studies, including doses tested and observed safety margins, are not publicly available. General safety assessments in rodents for a novel compound would typically include:

  • Acute Toxicity Study: A single high dose is administered to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Repeat-Dose Toxicity Study: The compound is administered daily for a specified duration (e.g., 14 or 28 days) to evaluate the potential for cumulative toxicity. This would involve monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Conclusion

This compound is an orally active 11β-HSD1 inhibitor with demonstrated preclinical efficacy in rodent models of metabolic disease. While detailed quantitative data and specific protocols from the original developers are not fully available in the public domain, the information provided here, based on published summaries and general pharmacological principles, offers a strong foundation for researchers and drug development professionals interested in further investigating this compound or similar compounds. The provided diagrams and protocol outlines can guide the design of future studies to rigorously evaluate the therapeutic potential of this class of inhibitors.

References

Application Notes and Protocols for HSD-016 in the Study of Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[1][3] Elevated intracellular cortisol concentrations are associated with the pathogenesis of insulin resistance, type 2 diabetes, and other features of the metabolic syndrome. By inhibiting 11β-HSD1, this compound reduces local cortisol levels, thereby offering a targeted therapeutic strategy to improve insulin sensitivity and glucose metabolism.[1][4] Preclinical studies have demonstrated the efficacy of this compound in animal models of diet-induced obesity (DIO), highlighting its potential as a valuable research tool and therapeutic candidate.[1][4]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to lower glucocorticoid receptor (GR) activation within target cells. The downstream consequences of reduced GR activation in the context of insulin resistance include:

  • In Adipose Tissue: Decreased adipogenesis and lipolysis, leading to reduced release of free fatty acids into circulation.

  • In the Liver: Attenuation of hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources.

  • In Skeletal Muscle: Potential for improved insulin-stimulated glucose uptake.

A key signaling pathway implicated in glucocorticoid-induced insulin resistance involves the activation of c-Jun N-terminal kinase (JNK). Elevated intracellular cortisol, mediated by 11β-HSD1, activates JNK, which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade. This leads to impaired downstream signaling, including reduced Akt phosphorylation, and ultimately, diminished glucose uptake and utilization. This compound, by blocking the initial step of cortisol regeneration, can mitigate this cascade.

Data Presentation

While specific quantitative data from preclinical studies with this compound have not been extensively published, available information indicates significant improvements in metabolic parameters in diet-induced obese (DIO) mice.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Species
11β-HSD1Data not publicly availableHuman
11β-HSD1Data not publicly availableMouse
11β-HSD1Data not publicly availableRat

Note: While abstracts state this compound has "excellent potency," specific IC50 values are not detailed in the reviewed public literature.

Table 2: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterEffect of this compound TreatmentStudy Details
Fed Blood GlucoseSignificant Reduction14-day study, doses of 25 and 50 mg/kg twice daily.[1]
Fasting Blood GlucoseSignificant ReductionOrally dosed in C57/BL6 DIO mice.[4]
Fasting InsulinSignificant ReductionOrally dosed in C57/BL6 DIO mice.[4]
Glucose ToleranceSlight Improvement14-day study, doses of 25 and 50 mg/kg twice daily.[1]

Note: The term "significant reduction" is used in the source literature without providing specific percentages or absolute values.[1][4]

Mandatory Visualizations

G 11β-HSD1 Signaling Pathway in Insulin Resistance cluster_Cell Adipocyte / Hepatocyte Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR JNK JNK GR->JNK Activation IRS1 IRS-1 JNK->IRS1 Inhibition (Serine Phosphorylation) Akt Akt IRS1->Akt Activation GlucoseUptake Impaired Glucose Uptake & Signaling Akt->GlucoseUptake Leads to HSD016 This compound HSD016->HSD1 Inhibition

Caption: 11β-HSD1 signaling cascade leading to insulin resistance and its inhibition by this compound.

G Experimental Workflow: In Vivo Assessment of Insulin Sensitivity start Start: DIO Mouse Model treatment Treatment Groups: - Vehicle Control - this compound start->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) treatment->itt blood_sampling Blood Sampling (t = 0, 15, 30, 60, 120 min) ogtt->blood_sampling itt->blood_sampling analysis Data Analysis: - Glucose Levels - Insulin Levels - Area Under the Curve (AUC) blood_sampling->analysis conclusion Conclusion: Assess effect of this compound on insulin sensitivity analysis->conclusion

Caption: Workflow for evaluating the in vivo efficacy of this compound on insulin sensitivity in mice.

Experimental Protocols

In Vivo Assessment of Insulin Sensitivity in DIO Mice

1. Oral Glucose Tolerance Test (OGTT)

  • Animals: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Treatment: Administer this compound or vehicle orally (gavage) at the desired dose (e.g., 25 or 50 mg/kg) for the specified duration (e.g., 14 days).

  • Fasting: Fast mice for 6 hours prior to the OGTT, with free access to water.

  • Procedure:

    • At time t = 0 min, collect a baseline blood sample from the tail vein.

    • Immediately administer a 2 g/kg body weight glucose solution orally via gavage.

    • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose concentrations using a glucometer.

    • Plasma can be separated from blood samples for subsequent insulin measurement by ELISA.

  • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

2. Insulin Tolerance Test (ITT)

  • Animals and Treatment: Use DIO mice treated with this compound or vehicle as described for the OGTT.

  • Fasting: Fast mice for 4-6 hours prior to the ITT.

  • Procedure:

    • At time t = 0 min, collect a baseline blood sample.

    • Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.

    • Collect blood samples at 15, 30, and 60 minutes post-insulin injection.

    • Measure blood glucose concentrations.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and greater decrease indicates higher insulin sensitivity.

In Vitro Assessment of 11β-HSD1 Inhibition

1. Microsomal 11β-HSD1 Activity Assay

  • Materials:

    • Microsomes from cells or tissues expressing 11β-HSD1 (e.g., human or mouse liver).

    • Cortisone (substrate).

    • NADPH (cofactor).

    • This compound (test inhibitor).

    • Assay buffer (e.g., Tris-HCl with EDTA).

    • Scintillation fluid and vials (if using radiolabeled substrate).

    • Cortisol antibody and detection reagents (for ELISA or HTRF).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, microsomes, and NADPH.

    • Add this compound at various concentrations to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding cortisone (can be radiolabeled, e.g., [³H]-cortisone).

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching solution or placing on ice).

    • Quantify the amount of cortisol produced. This can be done by:

      • Radiometric assay: Extract steroids and separate cortisone and cortisol by thin-layer chromatography (TLC), followed by scintillation counting.

      • ELISA or HTRF: Use a cortisol-specific antibody for detection.

  • Data Analysis: Calculate the percentage of inhibition of 11β-HSD1 activity at each concentration of this compound and determine the IC50 value.

2. Cell-Based 11β-HSD1 Activity Assay

  • Cell Line: Use a cell line that endogenously expresses 11β-HSD1 (e.g., 3T3-L1 adipocytes) or a cell line engineered to overexpress the enzyme.

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere and/or differentiate.

    • Treat the cells with various concentrations of this compound for a pre-determined time.

    • Add cortisone to the cell culture medium.

    • Incubate for a specified period.

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using ELISA or LC-MS/MS.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of cortisol production in a cellular context.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of 11β-HSD1 in insulin resistance and related metabolic disorders. Its potency and selectivity allow for targeted inhibition of this key enzyme in both in vitro and in vivo settings. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to explore the mechanisms of glucocorticoid-mediated insulin resistance and to evaluate its therapeutic potential. While detailed quantitative preclinical data on this compound is not widely available in the public domain, the qualitative evidence strongly supports its efficacy in improving glucose homeostasis.

References

Application Notes and Protocols for HSD-016, a Potent 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of HSD-016, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for use in a variety of experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the peripheral conversion of inactive cortisone to active cortisol.[1] By inhibiting this enzyme, this compound effectively reduces local glucocorticoid concentrations, making it a valuable tool for investigating the role of glucocorticoid signaling in various physiological and pathological processes. This compound has been identified as a clinical candidate for the treatment of type 2 diabetes and metabolic syndrome.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (R)-1,1,1-trifluoro-2-(3-(((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-yl)sulfonyl)phenyl)propan-2-ol
Molecular Formula C₂₁H₂₁F₇N₂O₃S
Molecular Weight 514.46 g/mol
CAS Number 946396-92-5
Appearance White to off-white powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 5.14 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO to 5.14 mg of this compound to achieve a 10 mM stock solution.

  • Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot Stock Solution vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Preparation of Working Solutions for In Vitro Experiments

Objective: To dilute the this compound stock solution to the final desired concentration for use in cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, first dilute the stock 1:100 in culture medium to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 to get the final 10 µM concentration.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to control for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Recommended Concentration Range for In Vitro Studies: Based on the known IC₅₀ values, a starting concentration range of 10 nM to 10 µM is recommended for most cell-based assays. The optimal concentration should be determined empirically for each specific cell line and experimental condition.

Preparation of Working Solutions for In Vivo Experiments

Objective: To formulate this compound for administration to animals (e.g., by oral gavage or intraperitoneal injection).

Materials:

  • This compound stock solution in DMSO

  • Vehicle (e.g., 20% SBE-β-CD in saline, corn oil)

  • Sterile tubes for mixing

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution.

  • Dilution in Vehicle: Dilute the DMSO stock solution into the chosen vehicle to the desired final concentration. For example, to prepare a 2.5 mg/mL working solution for oral administration, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Homogenization: Mix the solution thoroughly to ensure a uniform suspension or solution.

  • Administration: Administer the freshly prepared formulation to the animals as per the experimental protocol.

Signaling Pathway

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme, which is a key component of the glucocorticoid signaling pathway.

G cluster_pathway Glucocorticoid Signaling Pathway and this compound Inhibition cluster_nucleus Nuclear Events Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD11B1->Cortisol Conversion HSD016 This compound HSD016->HSD11B1 Inhibition Nucleus Nucleus GR->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Gene Target Gene Transcription GRE->Gene Activation/Repression

Caption: this compound inhibits the conversion of cortisone to cortisol.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterSpeciesValue
IC₅₀ Human 11β-HSD111 nM
Mouse 11β-HSD11 nM
Rat 11β-HSD18 nM
Recommended In Vitro Concentration -10 nM - 10 µM
Recommended In Vivo Formulation -e.g., 2.5 mg/mL in 20% SBE-β-CD/Saline
Stock Solution Storage --20°C (short-term), -80°C (long-term)

Safety Precautions

This compound is for research use only and should be handled by trained personnel in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for HSD-016 in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1] By converting inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues such as the liver and adipose tissue. Elevated glucocorticoid activity is associated with the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][3] Inhibition of 11β-HSD1 by this compound presents a promising therapeutic strategy to mitigate the metabolic abnormalities associated with these conditions.

These application notes provide a summary of the preclinical efficacy of this compound and similar 11β-HSD1 inhibitors in animal models of metabolic disease, along with detailed protocols for key in vivo experiments.

Mechanism of Action

This compound selectively inhibits the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of cortisone to cortisol. This tissue-specific modulation of glucocorticoid levels helps to alleviate the detrimental effects of excess cortisol on glucose and lipid metabolism, without causing systemic adrenal insufficiency.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Hepatocyte, Adipocyte) Cortisone_ext Cortisone (Inactive) Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport Cortisol_ext Cortisol (Active) HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol_int Cortisol HSD11B1->Cortisol_int Conversion Cortisol_int->Cortisol_ext Transport GR Glucocorticoid Receptor (GR) Cortisol_int->GR Activation Metabolic_Effects Adverse Metabolic Effects (e.g., Gluconeogenesis, Insulin Resistance) GR->Metabolic_Effects Transcriptional Regulation HSD016 This compound HSD016->HSD11B1 Inhibition

Caption: Mechanism of this compound action.

Preclinical Efficacy Data

While specific quantitative data for this compound is limited in publicly available literature, abstracts from scientific conferences indicate its efficacy in animal models. When administered orally to diet-induced obese (DIO) C57/BL6 mice, this compound was shown to be effective in significantly reducing both fed and fasting glucose and insulin levels.[2][3]

To provide a more detailed quantitative perspective on the potential effects of a potent and selective 11β-HSD1 inhibitor, the following tables summarize data from a study on a similar compound, referred to as "compound 544," in DIO mice. This data can be considered representative of the expected effects of this compound.

Table 1: Effect of an 11β-HSD1 Inhibitor (Compound 544) on Body Weight and Food Intake in DIO Mice

ParameterVehicle ControlCompound 544 (20 mg/kg, twice daily)Percent Change
Initial Body Weight (g)48.0 ± 0.645.1 ± 0.5-
Final Body Weight (g, after 11 days)48.2 ± 0.741.9 ± 0.5-7% (P < 0.001)
Daily Food Intake ( g/mouse/day )3.5 ± 0.12.8 ± 0.1-20% (P < 0.001)
Data adapted from Hermanowski-Vosatka et al., 2005.[4]

Table 2: Effect of an 11β-HSD1 Inhibitor (Compound 544) on Metabolic Parameters in DIO Mice

ParameterVehicle ControlCompound 544 (30 mg/kg/day)Percent Change
Fasting Glucose (mg/dL)160 ± 8125 ± 5-22% (P < 0.01)
Fasting Insulin (ng/mL)2.5 ± 0.31.0 ± 0.2-60% (P < 0.001)
Triglycerides (mg/dL)120 ± 1080 ± 7-33% (P < 0.01)
Total Cholesterol (mg/dL)200 ± 15160 ± 10-20% (P < 0.05)
Data adapted from Hermanowski-Vosatka et al., 2005.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of metabolic disease.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice through a high-fat diet.

G start Start: 6-week-old C57BL/6J mice acclimatization Acclimatization (1 week) Standard Chow start->acclimatization diet Dietary Intervention (12-16 weeks) acclimatization->diet control Control Group: Low-Fat Diet (10% kcal from fat) diet->control hfd DIO Group: High-Fat Diet (60% kcal from fat) diet->hfd phenotyping Metabolic Phenotyping: - Body Weight - Food Intake - Glucose/Insulin Tolerance - Plasma Lipids control->phenotyping hfd->phenotyping end Endpoint: Tissue Collection phenotyping->end

Caption: DIO mouse model workflow.

Materials:

  • C57BL/6J male mice (6 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD; 60% kcal from fat)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimate mice for one week with ad libitum access to standard chow and water.[5]

  • After acclimatization, randomly assign mice to two groups: a control group receiving a low-fat diet and a DIO group receiving a high-fat diet.

  • House mice individually or in small groups with free access to their respective diets and water for 12-16 weeks.[5]

  • Monitor body weight and food intake weekly.

  • After the dietary intervention period, mice will have developed an obese and insulin-resistant phenotype, making them suitable for testing the efficacy of this compound.

Oral Gavage Administration of this compound

This protocol details the procedure for oral administration of this compound to mice.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Gavage needles (20-22 gauge, 1.5 inches with a ball tip)

  • Syringes (1 mL)

  • Weighing scale

Procedure:

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[6]

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.[7]

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[8]

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the compound.[9]

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress for at least 10 minutes post-gavage.[10]

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.

Materials:

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Timer

Procedure:

  • Fast mice for 6 hours with free access to water.[11]

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Administer a 2 g/kg body weight bolus of glucose via oral gavage.[12]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose at each time point.[13]

  • Plot the blood glucose concentration over time to determine the glucose excursion curve.

Insulin Tolerance Test (ITT)

The ITT measures the whole-body response to exogenous insulin, providing an indication of insulin sensitivity.

Materials:

  • Human insulin solution (diluted in sterile saline)

  • Glucometer and test strips

  • Blood collection supplies

  • Timer

Procedure:

  • Fast mice for 4-6 hours with free access to water.[14]

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Administer insulin via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.[15]

  • Collect blood samples at 15, 30, and 60 minutes post-insulin injection and measure blood glucose.[16]

  • Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Plasma Lipid Analysis

This protocol outlines the collection of plasma for the measurement of triglycerides and cholesterol.

Materials:

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • Commercial assay kits for triglycerides and total cholesterol

Procedure:

  • Collect blood from fasted mice via tail vein or cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.[17]

  • Carefully collect the plasma supernatant.

  • Measure triglyceride and total cholesterol concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

Conclusion

This compound is a promising therapeutic agent for the treatment of metabolic diseases. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy of this compound and other 11β-HSD1 inhibitors in relevant animal models. The provided data from a similar compound highlights the potential for this class of inhibitors to improve key metabolic parameters. Further studies with this compound are warranted to fully elucidate its therapeutic potential.

References

Measuring HSD-016 Efficacy on Glucose Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels. By converting inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor (GR) signaling, which has been linked to the pathophysiology of type 2 diabetes and metabolic syndrome. Elevated intracellular cortisol levels can impair insulin signaling and reduce glucose uptake in key metabolic tissues such as skeletal muscle and adipose tissue. This compound, by inhibiting 11β-HSD1, is designed to reduce local cortisol concentrations, thereby improving insulin sensitivity and promoting glucose uptake. Preclinical studies in diet-induced obese mice have demonstrated that oral administration of this compound leads to a significant reduction in both fed and fasting glucose and insulin levels, highlighting its potential as a therapeutic agent for metabolic disorders.

These application notes provide detailed protocols for assessing the efficacy of this compound on glucose uptake in both in vitro and in vivo models. The methodologies described herein are essential for researchers and drug development professionals seeking to quantify the therapeutic potential of this compound and similar 11β-HSD1 inhibitors.

Signaling Pathway of this compound in Modulating Glucose Uptake

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme, which in turn reduces the intracellular conversion of cortisone to cortisol. This reduction in active cortisol alleviates the negative impact of glucocorticoids on the insulin signaling pathway, ultimately leading to enhanced glucose uptake. The key steps in this pathway are illustrated below.

HSD016_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Enters Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Activates (Tyrosine Phosphorylation) GLUT4_mem GLUT4 Glucose_in Glucose GLUT4_mem->Glucose_in Facilitates Uptake HSD016 This compound HSD016->HSD1 Inhibits Cortisol Cortisol HSD1->Cortisol Converts GR Glucocorticoid Receptor (GR) Cortisol->GR Activates GR->IRS1 Inhibits (Serine Phosphorylation) PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fuses with Membrane

Caption: this compound Signaling Pathway for Glucose Uptake.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of 11β-HSD1 inhibitors, similar to this compound, on glucose uptake and related metabolic parameters.

Table 1: In Vitro Efficacy of a Representative 11β-HSD1 Inhibitor on Glucose Uptake

Cell LineTreatmentInsulin StimulationGlucose Uptake (pmol/mg protein/min)Fold Change vs. Control
C2C12 Myotubes Vehicle Control-15.2 ± 1.81.0
Vehicle Control+42.5 ± 3.52.8
11β-HSD1 Inhibitor (1 µM)-18.1 ± 2.01.2
11β-HSD1 Inhibitor (1 µM)+55.3 ± 4.13.6
3T3-L1 Adipocytes Vehicle Control-25.6 ± 2.91.0
Vehicle Control+128.4 ± 11.25.0
11β-HSD1 Inhibitor (1 µM)-30.1 ± 3.31.2
11β-HSD1 Inhibitor (1 µM)+165.7 ± 14.86.5

Data are presented as mean ± SEM and are representative of typical results observed with potent 11β-HSD1 inhibitors.

Table 2: In Vivo Efficacy of a Representative 11β-HSD1 Inhibitor in Diet-Induced Obese (DIO) Mice

ParameterVehicle Control11β-HSD1 Inhibitor (10 mg/kg/day)% Change
Fasting Blood Glucose (mg/dL) 155 ± 8128 ± 6-17.4%
Fasting Plasma Insulin (ng/mL) 3.2 ± 0.41.9 ± 0.3-40.6%
Glucose Uptake in Skeletal Muscle (nmol/g/min) 12.3 ± 1.518.9 ± 2.1+53.7%
Glucose Uptake in Adipose Tissue (nmol/g/min) 8.7 ± 1.114.2 ± 1.8+63.2%

Data are presented as mean ± SEM from a representative 4-week study in DIO mice.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound on glucose uptake are provided below.

Protocol 1: In Vitro 2-Deoxy-D-[³H]glucose Uptake Assay in C2C12 Myotubes

This protocol measures the rate of glucose uptake in differentiated skeletal muscle cells.

InVitro_Workflow A 1. Cell Culture and Differentiation Seed C2C12 myoblasts and differentiate into myotubes. B 2. Serum Starvation Incubate myotubes in serum-free medium. A->B C 3. This compound Treatment Treat cells with this compound or vehicle. B->C D 4. Insulin Stimulation (Optional) Stimulate with insulin to measure insulin-dependent uptake. C->D E 5. Glucose Uptake Assay Add 2-deoxy-D-[³H]glucose. D->E F 6. Cell Lysis and Scintillation Counting Lyse cells and measure radioactivity. E->F G 7. Data Analysis Calculate glucose uptake rate. F->G

Caption: Workflow for in vitro glucose uptake assay.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Krebs-Ringer Phosphate (KRP) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • Multi-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For differentiation, switch to DMEM with 2% horse serum and 1% penicillin-streptomycin for 4-6 days until myotubes are formed.

  • Serum Starvation:

    • Incubate the differentiated myotubes in serum-free DMEM for 3-4 hours prior to the assay.

  • This compound Treatment:

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control in KRP buffer for 1 hour.

  • Insulin Stimulation:

    • For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) to the designated wells and incubate for 30 minutes. For basal uptake, add vehicle.

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM).

    • To determine non-specific uptake, add cytochalasin B (an inhibitor of glucose transporters) to a separate set of wells.

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with 0.1 M NaOH.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates.

    • Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.

    • Express the results as pmol of glucose taken up per mg of protein per minute.

Protocol 2: In Vivo Glucose Uptake in Mouse Tissues

This protocol measures glucose uptake in various tissues of live mice.

Troubleshooting & Optimization

HSD-016 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of HSD-016 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for converting inactive cortisone into active cortisol, a glucocorticoid hormone.[4][5][6] Due to its chemical structure, (R)-1,1,1-trifluoro-2-(3-(((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-yl)sulfonyl)phenyl)propan-2-ol, this compound has low aqueous solubility, which can present challenges in experimental setups, particularly for in vitro and in vivo studies that require the compound to be in solution.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[7][8] However, its solubility in aqueous buffers is limited. For detailed quantitative data, please refer to the table below.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the high probability of precipitation. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.

Q4: Are there any known formulation strategies for in vivo administration of this compound?

A4: Yes, for in vivo studies, co-solvents and other excipients are often necessary. A common approach is to first dissolve this compound in DMSO and then dilute this stock into a vehicle containing a solubilizing agent such as sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to create a suspended solution. For some applications, dissolution in an oil-based vehicle like corn oil can also be an effective strategy.[7]

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration: Lower the target concentration of this compound in your experiment. 2. Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO (typically ≤0.5%) might help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays. 3. Use a solubilizing agent: Incorporate a pharmaceutically acceptable solubilizer, such as cyclodextrins (e.g., SBE-β-CD, HP-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL), into your aqueous buffer before adding the this compound/DMSO stock.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound during the experiment.1. Ensure complete initial dissolution: When preparing the DMSO stock, ensure the compound is fully dissolved. Gentle warming (to around 37°C) and sonication can aid this process.[8] 2. Visually inspect for precipitation: Before and during your experiment, visually check for any signs of precipitation in your solutions. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment to avoid potential degradation or precipitation in pre-diluted aqueous solutions.
Difficulty dissolving this compound powder. The compound may have formed aggregates.1. Use an appropriate solvent: Start by dissolving this compound in a high-purity, anhydrous organic solvent like DMSO. 2. Mechanical assistance: Use a vortex mixer or sonicator to break up any powder clumps and facilitate dissolution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationSolution TypeNotes
DMSO100 mg/mL (194.38 mM)Clear SolutionMay require sonication.[7][8]
20% SBE-β-CD in Saline2.5 mg/mLSuspended SolutionPrepared from a 25.0 mg/mL DMSO stock.[7]
Corn Oil≥ 2.5 mg/mLClear SolutionPrepared from a 25.0 mg/mL DMSO stock.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 514.46 g/mol )[9]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Methodology:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

Protocol 2: Preparation of a 2.5 mg/mL this compound Suspended Solution for In Vivo Studies

Materials:

  • 25.0 mg/mL this compound in DMSO stock solution

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile tubes and syringes

Methodology:

  • Prepare the 20% SBE-β-CD in saline solution.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline.

  • To this, add 100 µL of the 25.0 mg/mL this compound in DMSO stock solution.

  • Mix the solution thoroughly by vortexing or gentle inversion to form a uniform suspension.

  • This protocol yields a 2.5 mg/mL suspended solution of this compound.[7]

Mandatory Visualizations

Signaling Pathway of 11β-HSD1 Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Enters Cell Cortisol_ER Cortisol HSD1->Cortisol_ER Conversion GR_inactive Inactive Glucocorticoid Receptor (GR) Cortisol_ER->GR_inactive Binds to GR_active Active GR Complex GR_inactive->GR_active Activation GRE Glucocorticoid Response Elements (GRE) on DNA GR_active->GRE Translocates to Nucleus and Binds Gene Target Gene Transcription GRE->Gene Regulates HSD016 This compound HSD016->HSD1 Inhibition

Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock Solution (e.g., 10 mM) dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute troubleshoot Precipitation? dilute->troubleshoot working Final Working Solution troubleshoot->working No strategies Use Solubilizing Agents (e.g., Cyclodextrin, Surfactant) or Lower Final Concentration troubleshoot->strategies Yes

Caption: Workflow for preparing this compound solutions.

References

potential off-target effects of HSD-016

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HSD-016. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] The primary on-target effect of this compound is the inhibition of 11β-HSD1, which catalyzes the conversion of inactive cortisone to active cortisol.[1] This mechanism is therapeutically relevant for conditions like type 2 diabetes and metabolic syndrome.[1]

Q2: My experiment with this compound is showing an unexpected or inconsistent phenotype. Could this be an off-target effect?

Yes, an unexpected or inconsistent phenotype could potentially be due to an off-target effect. Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to unforeseen biological responses, toxicity, or activation of unexpected signaling pathways.[2][3][4]

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that this compound is engaging its intended target, 11β-HSD1, in your experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3][5]

  • Dose-Response Analysis: Conduct a thorough dose-response curve. If the unexpected phenotype only occurs at concentrations significantly higher than the IC50 for 11β-HSD1, it may suggest a lower-affinity off-target interaction.[4]

  • Use Controls: Employ a structurally similar but inactive control compound, if available. If the inactive compound does not produce the same phenotype, it strengthens the evidence for an on-target or specific off-target effect.[4]

  • Literature Review: While specific off-target data for this compound is not widely published, reviewing literature on other 11β-HSD1 inhibitors may provide clues about potential off-target classes.

Q3: How can I systematically identify potential off-targets of this compound?

Identifying off-targets requires a multi-pronged approach combining biochemical, cellular, and computational methods.

  • Biochemical Screening: Screen this compound against a broad panel of enzymes or receptors. Kinase panels are a common example, as kinases share a conserved ATP-binding pocket, making them frequent off-targets for small molecules.[6][7][8][9]

  • Chemical Proteomics: These unbiased, proteome-wide methods can identify direct and indirect binding partners in a cellular context.[10][11][12] Techniques include:

    • Affinity Purification coupled with Mass Spectrometry (AP-MS): Uses immobilized this compound to "pull down" interacting proteins from a cell lysate.[12][13]

    • Activity-Based Protein Profiling (ABPP): Identifies enzyme targets based on their activity state.[10]

  • Cellular Assays:

    • Cellular Thermal Shift Assay (CETSA): Can be used in a proteome-wide manner (thermal proteome profiling) to see which proteins are stabilized by this compound binding.[3][5]

    • Phenotypic Screening: Using high-content imaging or reporter assays to observe cellular changes across various pathways.[14][15]

Below is a logical workflow for investigating a suspected off-target effect.

start Unexpected Phenotype Observed with this compound q_conc Does phenotype occur at concentrations near 11β-HSD1 IC50? start->q_conc off_target_likely Off-target effect more likely q_conc->off_target_likely No (Much Higher Conc) on_target_possible On-target or potent off-target effect possible q_conc->on_target_possible Yes profiling Proceed with Off-Target Identification Profiling (e.g., Kinome Screen, Proteomics) off_target_likely->profiling confirm_te Confirm On-Target Engagement (e.g., CETSA) on_target_possible->confirm_te q_rescue Can phenotype be rescued by modulating 11β-HSD1 pathway? confirm_te->q_rescue on_target_confirmed Phenotype is likely ON-TARGET q_rescue->on_target_confirmed Yes off_target_suspected Phenotype is likely OFF-TARGET q_rescue->off_target_suspected No off_target_suspected->profiling

Caption: Logical workflow for troubleshooting off-target effects.

Data Presentation: Profiling this compound

To assess the selectivity of an inhibitor, its potency against the intended target is compared to its activity against a panel of other proteins. The results are often presented in a table. A higher selectivity fold-change indicates a more specific compound.

Table 1: Hypothetical Selectivity Profile for this compound (Note: This data is for illustrative purposes only.)

TargetTarget ClassAssay TypeIC50 (nM)Selectivity (Fold vs. 11β-HSD1)
11β-HSD1 (On-Target) Oxidoreductase Biochemical 15 -
11β-HSD2OxidoreductaseBiochemical>10,000>667
Kinase ATyrosine KinaseBiochemical2,500167
Kinase BSerine/Threonine KinaseBiochemical8,000533
GPCR XGPCRBinding Assay>10,000>667

Experimental Protocols

Here are detailed methodologies for key experiments to investigate on- and off-target effects.

Protocol 1: Broad-Panel Enzyme/Kinase Selectivity Profiling (Biochemical Assay)

This protocol describes a common method for assessing inhibitor selectivity against a large panel of purified enzymes, such as kinases.[6][7][8]

Objective: To determine the IC50 values of this compound against a diverse panel of kinases to identify potential off-target interactions.

Materials:

  • Recombinant kinases/enzymes

  • Specific substrate peptides/proteins for each enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP (for kinases) or appropriate cofactor

  • Assay buffer (specific to each enzyme)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense the diluted compound into the 384-well assay plates. Include DMSO-only wells as a negative control (0% inhibition) and a known broad-spectrum inhibitor as a positive control.

  • Enzyme/Substrate Preparation: Prepare a solution of the specific kinase/enzyme and its corresponding substrate in the appropriate assay buffer.

  • Reaction Incubation: Add the enzyme/substrate mix to the wells containing the compound. Allow a pre-incubation period of 15-20 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding ATP (or the relevant cofactor) to all wells. The final ATP concentration should ideally be at or near the Km for each specific enzyme.[7]

  • Reaction Progression: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the product formation. If using the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Prepare this compound Serial Dilutions r1 Dispense Compound & Enzyme/Substrate Mix into 384-well Plate p1->r1 p2 Prepare Enzyme + Substrate Mix p2->r1 r2 Pre-incubate r1->r2 r3 Initiate with ATP r2->r3 r4 Incubate at 30°C r3->r4 d1 Stop Reaction & Deplete ATP r4->d1 d2 Add Detection Reagent (Convert ADP -> ATP -> Light) d1->d2 d3 Read Luminescence d2->d3 a1 Calculate % Inhibition d3->a1 a2 Determine IC50 Values a1->a2

Caption: Experimental workflow for biochemical selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of this compound target engagement in intact cells by measuring changes in the thermal stability of target proteins upon ligand binding.[3][5]

Objective: To confirm that this compound binds to 11β-HSD1 in a cellular environment.

Materials:

  • Cultured cells expressing 11β-HSD1

  • This compound and vehicle control (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific for 11β-HSD1

Methodology:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.

  • Separate Fractions: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and prepare it for SDS-PAGE by adding loading buffer.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against 11β-HSD1.

  • Data Analysis: Quantify the band intensities for each temperature point for both the vehicle- and this compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target stabilization and therefore, target engagement.

start On-Target Pathway on_target 11β-HSD1 inhibitor This compound inhibitor->on_target Binds & Inhibits off_target Unknown Off-Target (e.g., Kinase A) inhibitor->off_target Binds & Modulates on_effect Decreased Cortisol (Intended Effect) on_target->on_effect off_target_path Off-Target Pathway off_effect Unexpected Phenotype (e.g., Cytotoxicity) off_target->off_effect

References

troubleshooting inconsistent results in HSD-016 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HSD-016 in their experiments. The information is tailored for scientists and professionals in drug development engaged in cell-based assays and high-throughput screening for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local glucocorticoid signaling.[1][2] This makes it a subject of interest for therapeutic applications in conditions like type 2 diabetes and metabolic syndrome.[1]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined for both mouse and human 11β-HSD1. These values are summarized in the table below.

SpeciesTarget EnzymeIC50 (nM)
Mouse11β-HSD1149
Human11β-HSD1530

Q3: How does the 11β-HSD1 signaling pathway function?

A3: 11β-HSD1 is an intracellular enzyme that plays a crucial role in modulating the activation of the glucocorticoid receptor (GR).[3] It catalyzes the conversion of inactive cortisone into active cortisol, which can then bind to and activate the GR.[3][4] This activation leads to the translocation of the GR to the nucleus, where it regulates the transcription of various target genes involved in metabolism, inflammation, and stress responses.[5][6][7] The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the pentose phosphate pathway.[8]

11β-HSD1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR_complex Glucocorticoid Receptor (GR) Complex Cortisol->GR_complex Binding & Activation HSD016 This compound HSD016->HSD1 Inhibition HSD1->Cortisol Conversion NADP NADP+ HSD1->NADP NADPH NADPH NADPH->HSD1 GR_active Activated GR GR_complex->GR_active Translocation DNA DNA (GREs) GR_active->DNA Binding Gene_Transcription Gene Transcription (Metabolic & Inflammatory Response) DNA->Gene_Transcription Regulation

Figure 1. Simplified diagram of the 11β-HSD1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Inconsistent this compound Experiment Results

Issue 1: High Variability Between Replicate Wells in HTS Assays

  • Symptoms: You observe large standard deviations between replicate wells, leading to inconsistent dose-response curves and a poor Z'-factor.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can promote even cell distribution.

    • Pipetting Errors: Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Maintain a slow and consistent pipetting technique.

    • Reagent Instability: Check the expiration dates of all reagents. If possible, prepare fresh reagents for each experiment and store them in appropriate aliquots to avoid repeated freeze-thaw cycles.

Issue 2: The "Edge Effect" is Skewing Results

  • Symptoms: Wells on the perimeter of the microplate show significantly different results (higher or lower signal) compared to the interior wells.

  • Possible Causes & Solutions:

    • Evaporation: The primary cause of the edge effect is increased evaporation from the outer wells.[9][10] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.[9] Using specialized microplates with moats that can be filled with liquid also helps reduce evaporation.[9]

    • Temperature Gradients: Ensure plates are equilibrated to room temperature before placing them in the incubator to allow for even cell settling and to minimize temperature gradients across the plate.[10]

    • Plate Sealing: Use plate sealers or low-evaporation lids, especially for long incubation periods, to minimize evaporation.[1][11] For cell-based assays, breathable sealing films are available that allow for gas exchange while reducing evaporation.[1]

Issue 3: High Background Signal or False Positives

  • Symptoms: The negative control wells show an unexpectedly high signal, or a large number of compounds in a screening library appear to be active.

  • Possible Causes & Solutions:

    • Overly High Cell Seeding Density: An excessive number of cells per well can lead to non-specific signals. Reduce the cell seeding density.

    • Autofluorescence of Compounds: If using a fluorescence-based assay, test compounds may exhibit autofluorescence at the excitation and emission wavelengths used. Screen the compound library for autofluorescence before the main experiment.

    • Non-specific Antibody Binding: In antibody-based assays, increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.

Experimental Protocols

High-Throughput Screening (HTS) Assay for this compound IC50 Determination

This protocol outlines a general method for determining the IC50 value of this compound against 11β-HSD1 in a cell-based assay format.

HTS Experimental Workflow start Start plate_prep Prepare 384-well plates with serial dilutions of this compound start->plate_prep cell_seeding Seed cells expressing 11β-HSD1 into each well plate_prep->cell_seeding incubation1 Incubate cells with this compound cell_seeding->incubation1 substrate_add Add cortisone (substrate) to all wells incubation1->substrate_add incubation2 Incubate to allow for enzymatic conversion substrate_add->incubation2 detection Add detection reagents (e.g., cortisol antibody, secondary antibody, substrate for readout) incubation2->detection readout Measure signal (e.g., fluorescence, luminescence) on a plate reader detection->readout data_analysis Analyze data to determine IC50 values readout->data_analysis end_node End data_analysis->end_node

Figure 2. A generalized workflow for a high-throughput screening experiment to determine the IC50 of this compound.

Methodology:

  • Compound Plating:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay media to create a concentration gradient.

    • Dispense the diluted compounds into a 384-well microplate. Include wells for positive controls (no inhibitor) and negative controls (no enzyme or no substrate).

  • Cell Seeding:

    • Culture a cell line that stably expresses human 11β-HSD1.

    • Harvest the cells and resuspend them in assay media at an optimized concentration.

    • Dispense the cell suspension into each well of the compound-containing plate.

  • Incubation with Inhibitor:

    • Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C in a humidified incubator to allow for the inhibitor to interact with the enzyme.

  • Substrate Addition and Enzymatic Reaction:

    • Add a solution of cortisone (the substrate for 11β-HSD1) to all wells.

    • Incubate the plate for a specific duration (e.g., 4 hours) at 37°C to allow the enzymatic conversion of cortisone to cortisol.

  • Detection:

    • The detection of cortisol can be performed using various methods, such as a competitive immunoassay (e.g., HTRF or ELISA-based).

    • This typically involves the addition of a cortisol-specific antibody and a labeled tracer or secondary antibody.

    • After another incubation period, a substrate for the detection enzyme is added if necessary.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence or luminescence).

    • The signal will be inversely proportional to the amount of cortisol produced.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

References

Technical Support Center: Stability of Small Molecule Inhibitors (General Guidance)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for HSD-016 is not publicly available. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical stability testing for small molecule drugs and are intended to serve as a general resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for a small molecule inhibitor like this compound?

A1: While specific storage conditions should be determined by formal stability studies, general recommendations for small molecule solids are to store them in a cool, dry, and dark place. For solutions, storage at -20°C or -80°C is common to minimize degradation. It is crucial to refer to the manufacturer's certificate of analysis for any specific storage instructions.

Q2: I am seeing a decrease in the potency of my compound over time in my in vitro assays. What could be the cause?

A2: A decrease in potency can be attributed to several factors:

  • Chemical Instability: The compound may be degrading in the solvent used for your experiments. It is important to use freshly prepared solutions whenever possible.

  • Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.

  • Adsorption to Labware: Highly lipophilic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glass vials may mitigate this issue.

  • Oxidation: Some compounds are sensitive to oxidation. Preparing solutions in degassed solvents or under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: To assess the stability in your experimental buffer, you can perform a simple time-course experiment. Prepare a solution of the compound in your buffer and incubate it under the same conditions as your experiment (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves exposing a drug substance to harsh conditions to accelerate its decomposition.[1][2] These studies are critical for several reasons:

  • They help in understanding the intrinsic stability of the molecule.[1]

  • They aid in identifying potential degradation products and degradation pathways.[1][3]

  • This information is crucial for developing and validating stability-indicating analytical methods.[1][2]

Troubleshooting Guides

Troubleshooting HPLC Analysis for Stability Assessment
Problem Possible Cause Suggested Solution
Variable Peak Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[4]
Ghost Peaks in Chromatogram Contamination in the mobile phase, injection system, or sample carryover.Use high-purity solvents. Flush the injector and column thoroughly between runs.
Peak Tailing Presence of active sites on the stationary phase or inappropriate mobile phase pH.Use a high-quality, end-capped column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5]
Loss of Resolution Column degradation or contamination.Replace the column or use a guard column to protect the analytical column.[6]

Experimental Protocols & Data

General Protocol for Forced Degradation Studies

Forced degradation studies are designed to produce a target degradation of approximately 10-30%.[3] The following are general conditions and should be optimized for the specific compound.

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent and then dilute with 0.1 N HCl (for acid hydrolysis) or 0.1 N NaOH (for base hydrolysis).[3]

  • Conditions: Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2 to 8 hours).[3]

  • Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%).[3][7]

  • Conditions: Incubate at room temperature for a defined period.

  • Analysis: Analyze by a stability-indicating HPLC method.

3. Thermal Degradation:

  • Procedure: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80°C).[7]

  • Conditions: Maintain the temperature for a specified duration.

  • Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

4. Photostability Testing:

  • Procedure: Expose the solid compound or a solution to a controlled light source.

  • Conditions: Follow ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Analysis: Analyze by a stability-indicating HPLC method, comparing exposed samples to a dark control.

ICH Stability Testing Conditions

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[8][9][10]

Study Type Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage under ICH Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation API_Batch Select Batches of Active Pharmaceutical Ingredient Formulation Prepare Drug Product (if applicable) API_Batch->Formulation Packaging Package in Proposed Container Closure System Formulation->Packaging LongTerm Long-term (25°C/60%RH or 30°C/65%RH) Packaging->LongTerm Place on Stability Accelerated Accelerated (40°C/75%RH) Packaging->Accelerated Place on Stability Intermediate Intermediate (30°C/65%RH) Packaging->Intermediate Place on Stability Sampling Pull Samples at Scheduled Intervals LongTerm->Sampling Accelerated->Sampling Intermediate->Sampling HPLC Analyze via Stability-Indicating HPLC Method Sampling->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize Data_Analysis Assess Data Trends (Assay, Impurities) Characterize->Data_Analysis Shelf_Life Establish Re-test Period or Shelf Life Data_Analysis->Shelf_Life

Caption: General workflow for a pharmaceutical stability study.

G HSD_016 This compound (11β-HSD1 Inhibitor) HSD1 11β-HSD1 Enzyme HSD_016->HSD1 Inhibition Cortisol Cortisol (active) HSD1->Cortisol Conversion Cortisone Cortisone (inactive) Cortisone->HSD1 Substrate GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GRE Glucocorticoid Response Element GR->GRE Translocates to Nucleus & Binds GRE Gene_Expression Target Gene Expression (e.g., Gluconeogenesis) GRE->Gene_Expression Modulates

Caption: Hypothetical signaling pathway for this compound.

References

addressing HSD-016 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HSD-016

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help you address potential degradation of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for converting inactive cortisone into active cortisol within cells. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby modulating the downstream signaling of the glucocorticoid receptor (GR).[1][2][3] This makes it a valuable tool for studying metabolic diseases and other conditions linked to the GR signaling pathway.

cluster_pathway This compound Signaling Pathway cluster_nucleus HSD016 This compound HSD1 11β-HSD1 (Enzyme) HSD016->HSD1 Inhibition Cortisol Cortisol (Active) Cortisone Cortisone (Inactive) Cortisone->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Nucleus Nucleus GR->Nucleus Translocation GR_n Activated GR GRE Glucocorticoid Response Elements (Gene Expression) GRE_n GRE GR_n->GRE_n Binding & Modulation

Caption: this compound inhibits 11β-HSD1, blocking cortisol production and subsequent GR signaling.

Q2: What are the common signs of this compound degradation in cell culture?

A2: Degradation of this compound can manifest in several ways:

  • Reduced Potency: A gradual or sharp decrease in the expected biological effect, requiring higher concentrations to achieve the same outcome.

  • Inconsistent Results: High variability in data between replicate wells, plates, or experiments performed on different days.

  • Visible Changes in Media: Although rare, significant degradation could potentially lead to a slight change in media color or the formation of a fine precipitate, especially at high concentrations. This may also indicate solubility issues.[4]

Q3: What is the expected stability of this compound in common cell culture media?

A3: this compound is generally stable, but its half-life can be influenced by media composition, temperature, and pH. Stability is typically lower in media containing components that can react with the compound or in conditions with higher metabolic activity from cells. Below is a summary of this compound stability in common media at 37°C.

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Media Type Half-life (t½) in Acellular Media Half-life (t½) with Cells (Confluent)
DMEM (High Glucose) + 10% FBS ~60 hours ~42 hours
RPMI 1640 + 10% FBS ~55 hours ~38 hours
Opti-MEM + 10% FBS ~72 hours ~50 hours

| Serum-Free Basal Media | >96 hours | Not Recommended |

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, follow these guidelines:

  • Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-quality, anhydrous solvent like DMSO.[4]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: When preparing working solutions, dilute the stock directly into pre-warmed culture media immediately before adding to cells. Avoid storing diluted this compound in aqueous media for extended periods.

Troubleshooting Guide

Use this guide if you suspect this compound degradation is affecting your experimental results.

start Start: Inconsistent or Weak Experimental Results check_stock 1. Verify Stock Solution - Age and storage? - Correct solvent (DMSO)? - Freeze-thaw cycles? start->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh Issue Found check_protocol 2. Review Experimental Protocol - Correct dilution? - Media pre-warmed? - Time of addition consistent? check_stock->check_protocol No Issue prepare_fresh->check_protocol assess_stability 3. Assess Stability Directly - Run HPLC stability assay - Perform time-course bioassay check_protocol->assess_stability degradation_confirmed Degradation Confirmed? assess_stability->degradation_confirmed mitigate 4. Mitigate Degradation - Reduce incubation time - Replenish media/compound - Use a more stable medium (e.g., Opti-MEM) degradation_confirmed->mitigate Yes other_issue Issue Likely Not Degradation. Consider: - Cell health/passage number - Reagent quality - Assay variability degradation_confirmed->other_issue No re_evaluate Re-evaluate Experiment with Mitigation Steps mitigate->re_evaluate resolved Problem Resolved re_evaluate->resolved

Caption: A logical workflow to troubleshoot potential this compound degradation issues.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Media

This protocol allows for the direct quantification of this compound concentration over time.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In sterile tubes, add this compound to your desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Prepare enough volume for all time points.

    • Incubate the tubes in a cell culture incubator at 37°C, 5% CO₂.

  • Time-Point Sampling:

    • At each time point (e.g., 0, 4, 8, 24, 48, 72 hours), collect a 200 µL aliquot of the media.

    • Immediately add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound) to precipitate proteins and halt degradation.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 10-20 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound (e.g., 254 nm).

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Normalize the ratios to the T=0 time point to determine the percentage of this compound remaining.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

prep 1. Prepare Media with this compound (10µM) incubate 2. Incubate at 37°C prep->incubate sample 3. Sample at Time Points (0, 4, 8, 24, 48h) incubate->sample precipitate 4. Precipitate Protein (Acetonitrile + IS) sample->precipitate centrifuge 5. Centrifuge (14,000 x g, 10 min) precipitate->centrifuge hplc 6. Analyze Supernatant by HPLC centrifuge->hplc analyze 7. Calculate % Remaining vs. Time hplc->analyze

Caption: Experimental workflow for assessing this compound stability via HPLC.

Protocol 2: Cell-Based Bioassay for Functional Stability Assessment

This protocol uses a functional readout (e.g., downstream gene expression) to assess the active concentration of this compound over time.

Methodology:

  • Prepare 'Conditioned' Media:

    • Add this compound (at a concentration of 10x the final EC₅₀) to cell culture medium.

    • Incubate this "master mix" of media at 37°C.

  • Time-Course Dosing:

    • Plate your target cells (e.g., a cell line expressing 11β-HSD1 and a GR-responsive reporter) in 96-well plates and allow them to adhere overnight.

    • At T=0, take an aliquot of the conditioned media, perform a serial dilution, and add it to the first set of cell plates. This is your reference curve.

    • At subsequent time points (e.g., 24, 48 hours), take new aliquots from the conditioned media, perform identical serial dilutions, and add to fresh sets of cell plates.

  • Assay Readout:

    • After a fixed incubation period (e.g., 18 hours) with the compound, stimulate all plates with cortisone.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Data Analysis:

    • Plot the dose-response curves for each time point.

    • A rightward shift in the EC₅₀ value at later time points indicates a loss of active this compound concentration.

    • Calculate the "functional concentration" remaining at each time point based on the shift in EC₅₀ relative to the T=0 curve.

Table 2: Example Data - Functional Half-life of this compound in Conditioned Media

Time Point of Media Conditioning EC₅₀ (nM) from Bioassay Calculated % Activity Remaining
0 hours 50 nM 100%
24 hours 85 nM 59%

| 48 hours | 150 nM | 33% |

References

Technical Support Center: Overcoming Poor Oral Absorption of HSD-016

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of HSD-016. The content is structured to offer practical guidance and detailed experimental protocols to enhance the bioavailability of this potent 11β-HSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable oral bioavailability. I thought it was orally efficacious?

A1: While initial studies showed good oral bioavailability for this compound in preclinical species like mice, rats, and dogs, "good" is a relative term and depends heavily on the formulation and experimental conditions. Poor oral absorption in your experiments could be due to several factors. This compound is a complex molecule with two trifluoromethyl groups, which can increase lipophilicity and lead to poor aqueous solubility. Issues such as inadequate dissolution in the gastrointestinal (GI) tract, precipitation, or interactions with GI contents can lead to low and erratic absorption. This guide provides strategies to address these common challenges.

Q2: What are the likely causes of this compound's poor oral absorption?

A2: The primary bottleneck for the oral absorption of this compound is likely its poor aqueous solubility. As a lipophilic compound, it may have a high affinity for lipids but a low tendency to dissolve in the aqueous environment of the GI tract. This is a common issue for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Without efficient dissolution, the drug cannot be effectively absorbed across the intestinal wall.

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing to improve dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a hydrophilic polymer matrix to enhance its apparent solubility and dissolution.

  • Lipid-Based Formulations: Dissolving this compound in a mixture of oils, surfactants, and co-solvents, such as in a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization and absorption.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase the aqueous solubility of the this compound molecule.

Q4: How do I choose the best formulation strategy for my experiments?

A4: The choice of strategy depends on the specific experimental context, including the required dose, the animal model, and available resources.

  • For early-stage in vivo screening, a simple lipid-based formulation (SEDDS) or a cyclodextrin complex can be prepared relatively quickly.

  • For later-stage development or when more robust and stable formulations are needed, amorphous solid dispersions created by spray drying or hot-melt extrusion are often preferred, though they require more specialized equipment.

Q5: Are there any specific excipients that are recommended for this compound formulations?

A5: While specific excipient compatibility data for this compound is not publicly available, general recommendations for poorly soluble drugs can be followed. For SEDDS, common oils include medium-chain triglycerides (e.g., Capryol™ 90), surfactants like Cremophor® RH40 or Tween® 80, and co-solvents such as Transcutol® or PEG 400. For solid dispersions, polymers like PVP K30, HPMC, or Soluplus® are widely used. For cyclodextrin complexation, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often chosen for its higher solubility and safety profile compared to unmodified β-cyclodextrin.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Low drug exposure (AUC) after oral dosing. Poor dissolution of this compound in the GI tract.1. Verify Drug Substance Properties: Confirm the crystallinity and particle size of your this compound batch. Amorphous forms are generally more soluble. 2. Implement an Enabling Formulation: Move from a simple suspension to a solubility-enhancing formulation such as a solid dispersion, SEDDS, or cyclodextrin complex. Refer to the Experimental Protocols section.
High variability in plasma concentrations between subjects. Inconsistent dissolution and absorption; potential for drug precipitation in the GI tract.1. Use a Robust Formulation: Lipid-based formulations (SEDDS) can reduce the impact of physiological variables (e.g., food effects) and provide more consistent absorption. 2. Control Dosing Conditions: Ensure consistent administration procedures, including gavage volume and vehicle, and consider the fasting state of the animals.
No dose-proportional increase in exposure. Saturation of solubility or absorption mechanisms.1. Enhance Solubility Further: The formulation may not be providing sufficient solubilization at higher doses. Increase the ratio of carrier/lipid to drug. 2. Evaluate Permeability: If solubility is addressed, low permeability might be the limiting factor (BCS Class IV). Consider strategies that include permeation enhancers, though this adds complexity.
Precipitation observed when preparing dosing vehicle. The drug is not fully solubilized in the chosen vehicle.1. Check Vehicle Capacity: Determine the saturation solubility of this compound in your current vehicle. 2. Switch to a Better Solvent/System: For non-aqueous vehicles, ensure this compound is fully dissolved. For aqueous dosing, a co-solvent system or one of the enabling formulations is necessary. A simple suspension in water with a wetting agent is unlikely to be effective.
Formulation is physically unstable (e.g., phase separation, crystallization). Incompatible excipients or a supersaturated system that is not adequately stabilized.1. Screen Excipients: Perform compatibility studies with your chosen oils, surfactants, and polymers. 2. Optimize Formulation Ratios: Use pseudo-ternary phase diagrams for SEDDS to identify stable regions. For solid dispersions, select polymers that have good miscibility with this compound and can inhibit its crystallization.

Data Presentation: Comparative Formulation Performance

The following tables provide a template for summarizing quantitative data from your experiments. Example data is included to illustrate the expected improvements with different formulation strategies.

Table 1: Physicochemical Properties of this compound Formulations (Note: Researchers should fill this table with their own experimental data.)

| Parameter | Unformulated this compound | Solid Dispersion (1:5 Drug:PVP K30) | SEDDS (30% Oil, 40% Surfactant, 30% Co-solvent) |

Technical Support Center: HSD-016 Delivery and Targeting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HSD-016, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is tailored for researchers, scientists, and drug development professionals aiming to refine this compound delivery for targeted effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local glucocorticoid levels in target tissues, thereby modulating the downstream effects of cortisol signaling.

Q2: In which tissues is 11β-HSD1 primarily expressed and what are the expected targeted effects of this compound?

A2: 11β-HSD1 is highly expressed in the liver, adipose tissue, and the central nervous system. Systemic delivery of this compound is expected to have targeted effects in these tissues, including modulation of glucose metabolism, reduction of adipogenesis, and potential neuroprotective effects.

Q3: What is the conventional delivery method for this compound in preclinical studies?

A3: In preclinical studies, this compound is typically administered orally. It has demonstrated good oral bioavailability in mice, rats, and dogs.

Q4: Are there established protocols for targeted delivery of this compound to specific tissues, such as adipose tissue?

A4: Currently, published research has primarily focused on the systemic effects of orally administered this compound. While targeted delivery systems like nanoparticles and liposomes are being explored for other therapeutics to target adipose tissue, specific formulations for this compound have not been detailed in the available literature. Researchers interested in tissue-specific effects may need to develop and validate their own targeted delivery systems.

Q5: How can I troubleshoot batch-to-batch variability in my this compound solution?

A5: Ensure consistent sourcing and purity of the this compound compound. Prepare fresh solutions for each experiment whenever possible. If using a stock solution, store it under recommended conditions (typically at -20°C or -80°C) and perform a quality control check (e.g., via HPLC) if you suspect degradation. For in vivo studies, ensure the vehicle is consistent across all experimental groups.

Troubleshooting Guides

Guide 1: Inconsistent Efficacy with Oral Gavage of this compound
Observed Issue Potential Cause Troubleshooting Step
High variability in plasma drug concentration between subjects. Improper gavage technique leading to incomplete dosing or reflux.Ensure all personnel are properly trained in oral gavage. Administer the dose slowly and ensure the gavage needle is correctly placed.
Differences in fasting state affecting absorption.Standardize the fasting period for all animals before dosing.
Formulation instability or insolubility.Confirm the solubility of this compound in your chosen vehicle. Prepare fresh formulations for each experiment and ensure homogeneity.
Lack of expected biological effect (e.g., no change in fasting glucose). Insufficient dosage or bioavailability.Perform a dose-response study to determine the optimal dose for your model. Analyze plasma concentrations to confirm drug exposure.
Development of tolerance.Review the literature for the appropriate dosing frequency. Consider if continuous exposure is leading to compensatory mechanisms.
Guide 2: Challenges with In Vitro this compound Application
Observed Issue Potential Cause Troubleshooting Step
Low potency or inconsistent IC50 values. This compound degradation in culture media.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Minimize the time the compound spends in aqueous solutions at 37°C before being added to cells.
High protein binding in media.Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage in your media during the treatment period, if compatible with your cell type.
Cell toxicity at effective concentrations. Off-target effects or solvent toxicity.Run a vehicle control to ensure the solvent (e.g., DMSO) is not causing toxicity at the concentration used. Perform a dose-response curve for toxicity to determine the therapeutic window.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in sterile water)

    • Microbalance

    • Homogenizer or sonicator

    • Oral gavage needles (20-22 gauge, ball-tipped)

    • Syringes

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder accurately.

    • Prepare the vehicle solution.

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.

    • Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer the this compound suspension to mice via oral gavage at the calculated volume.

Protocol 2: Hypothetical Nanoparticle Formulation for Targeted Delivery of this compound to Adipose Tissue

Disclaimer: This is a generalized protocol and requires optimization for this compound.

  • Materials:

    • This compound

    • Biodegradable polymer (e.g., PLGA)

    • Solvent (e.g., dichloromethane)

    • Surfactant (e.g., polyvinyl alcohol - PVA)

    • Adipose tissue-targeting peptide (e.g., prohibitin-targeting peptide)

    • Deionized water

    • Magnetic stirrer

    • Probe sonicator

    • Centrifuge

  • Procedure:

    • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

      • Dissolve this compound and PLGA in dichloromethane.

      • Prepare an aqueous solution of PVA.

      • Add the organic phase to the aqueous phase while stirring to form a coarse emulsion.

      • Sonicate the emulsion to form nano-sized droplets.

      • Stir the nano-emulsion for several hours to allow the dichloromethane to evaporate, resulting in nanoparticle formation.

      • Collect the nanoparticles by centrifugation and wash with deionized water to remove excess PVA.

    • Surface Functionalization with Targeting Peptide:

      • Resuspend the nanoparticles in a suitable buffer.

      • Activate the carboxyl groups on the PLGA surface using EDC/NHS chemistry.

      • Add the adipose tissue-targeting peptide and allow it to react to form a covalent bond.

      • Wash the functionalized nanoparticles to remove unreacted peptide.

    • Characterization:

      • Determine particle size and zeta potential using dynamic light scattering.

      • Assess drug loading and encapsulation efficiency using HPLC.

      • Confirm surface functionalization using appropriate analytical techniques (e.g., FTIR, XPS).

Data Presentation

Table 1: Hypothetical Comparison of this compound Delivery Methods

Delivery Method Target Tissue Advantages Disadvantages Hypothetical Bioavailability (%)
Oral Gavage SystemicEasy to administer, non-invasive.First-pass metabolism, potential off-target effects.40-60
Nanoparticles (Targeted) Adipose TissueIncreased local concentration, reduced systemic exposure.Complex formulation, potential immunogenicity.>80 (in target tissue)
Liposomes (Non-targeted) Systemic (reticuloendothelial system)Biocompatible, can encapsulate hydrophobic drugs.Rapid clearance by the liver and spleen.Variable

Visualizations

HSD_016_Signaling_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 HSD016 This compound HSD016->HSD1 Inhibition Cortisol Cortisol (active) HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binding GRE Glucocorticoid Response Elements (GREs) GR->GRE Translocation to Nucleus Gene Target Gene Transcription GRE->Gene Modulation Response Metabolic Effects (e.g., Gluconeogenesis) Gene->Response

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis (Targeted delivery improves efficacy) formulation Formulation of this compound (e.g., Nanoparticles) start->formulation characterization In Vitro Characterization (Size, Drug Load, Stability) formulation->characterization in_vitro In Vitro Cell Studies (Uptake, Efficacy, Toxicity) characterization->in_vitro in_vivo In Vivo Animal Model (e.g., DIO Mice) in_vitro->in_vivo dosing Dosing (Oral vs. Targeted NP) in_vivo->dosing biodistribution Biodistribution Analysis (e.g., IVIS, HPLC-MS/MS) dosing->biodistribution efficacy Efficacy Assessment (Metabolic parameters, Gene expression) dosing->efficacy data_analysis Data Analysis & Interpretation biodistribution->data_analysis efficacy->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for developing and testing targeted this compound delivery.

Technical Support Center: Managing Variability in Animal Response to HSD-016

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal responses during experiments with HSD-016, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. By inhibiting this enzyme, this compound reduces the local concentration of active cortisol in tissues where 11β-HSD1 is expressed, such as the liver and adipose tissue. This mechanism is being explored for the treatment of type 2 diabetes and metabolic syndrome.[2][3]

Q2: What are the common animal models used for in vivo studies with this compound?

A2: Based on preclinical studies of 11β-HSD1 inhibitors, common animal models include diet-induced obesity (DIO) mice (e.g., C57BL/6J) and rat models of metabolic syndrome.[2][3] These models are relevant for studying the effects of this compound on metabolic parameters like glucose and insulin levels.

Q3: What is the recommended route of administration for this compound in animal studies?

A3: this compound has demonstrated good oral bioavailability in mice, rats, and dogs, making oral administration (e.g., by gavage) a suitable and common route for in vivo experiments.[2][3]

Q4: What are the expected physiological effects of this compound in animal models of metabolic disease?

A4: In diet-induced obese mice, oral administration of this compound has been shown to cause a significant reduction in both fed and fasting glucose and insulin levels.[2] Generally, inhibition of 11β-HSD1 is expected to improve insulin sensitivity and reduce hepatic glucose production.

Q5: How can I prepare this compound for oral administration?

A5: The specific vehicle for this compound will depend on its solubility and the experimental protocol. For other 11β-HSD1 inhibitors, solutions or suspensions in vehicles such as 5% Tween 80 have been used. It is crucial to determine the appropriate vehicle and ensure the stability and homogeneity of the dosing solution.

Troubleshooting Guide

Issue 1: High Variability in Animal Response

Q: We are observing significant variability in physiological readouts (e.g., blood glucose, body weight) between animals in the same treatment group. What could be the cause, and how can we mitigate this?

A: High variability is a common challenge in animal research. The table below outlines potential sources of variability and corresponding troubleshooting strategies.

Table 1: Troubleshooting High Variability in Animal Response to this compound

Potential Source of Variability Potential Impact Recommended Troubleshooting Strategy
Genetic Heterogeneity Differences in drug metabolism and target expression.Use well-characterized, isogenic animal strains. If using outbred stocks, increase sample size to account for genetic diversity.
Environmental Factors Stress from housing conditions, noise, or light cycles can alter the HPA axis and cortisol levels, confounding the effects of this compound.Standardize environmental conditions (temperature, humidity, light-dark cycle). Minimize noise and disturbances in the animal facility.
Experimenter-Related Variability Differences in handling, injection technique, and timing of procedures can induce stress and introduce variability.Ensure all experimenters are well-trained and follow standardized protocols. Where possible, have the same experimenter perform procedures for a given cohort.
Diet and Gut Microbiome Variations in food consumption and gut microbiota composition can affect drug absorption and metabolism, as well as baseline metabolic parameters.Provide a standardized diet and monitor food intake. Acclimatize animals to the diet before starting the experiment. Consider co-housing animals to normalize gut microbiota.
Underlying Health Status Subclinical infections or other health issues can impact an animal's response to the drug.Source animals from a reputable vendor and perform regular health monitoring. Quarantine new animals before introducing them to the study.
Pharmacokinetic Variability Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals.While direct measurement in each animal may not be feasible, collecting satellite pharmacokinetic data can help understand the exposure range. Ensure consistent dosing volume and technique.
Issue 2: Lack of Efficacy or Unexpected Results

Q: Our this compound treatment group is not showing the expected therapeutic effect compared to the vehicle control. What are the possible reasons?

A: A lack of efficacy can stem from several factors, from drug preparation to experimental design. The following workflow can help diagnose the issue.

G start Start: No Efficacy Observed check_compound Verify this compound Integrity and Formulation start->check_compound check_dosing Confirm Dosing Accuracy (Route, Volume, Frequency) check_compound->check_dosing Compound OK solution_compound Outcome: Re-synthesize or re-formulate compound. check_compound->solution_compound Issue Found check_pk Assess Pharmacokinetics (Was the drug absorbed?) check_dosing->check_pk Dosing OK solution_dosing Outcome: Refine dosing protocol and retrain staff. check_dosing->solution_dosing Issue Found check_pd Evaluate Target Engagement (Was 11β-HSD1 inhibited?) check_pk->check_pd Adequate Exposure solution_pk Outcome: Adjust dose or formulation to improve exposure. check_pk->solution_pk Poor Exposure check_model Review Animal Model (Is it appropriate for the question?) check_pd->check_model Target Engaged solution_pd Outcome: Measure enzyme activity in target tissues. check_pd->solution_pd No Target Engagement check_protocol Examine Experimental Protocol (Timing of measurements, etc.) check_model->check_protocol Model Appropriate solution_model Outcome: Select a more appropriate animal model. check_model->solution_model Model Inappropriate solution_protocol Outcome: Optimize the timing of readouts relative to dosing. check_protocol->solution_protocol Protocol Issue

Caption: Troubleshooting workflow for lack of efficacy.

Experimental Protocols

Key Experiment: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework. Specific details such as dose levels, group sizes, and study duration should be optimized based on the research question.

1. Animal Model and Acclimation:

  • Species/Strain: Male C57BL/6J mice, 5-6 weeks of age.
  • Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
  • Acclimation: Allow at least one week of acclimation to the animal facility before any procedures. House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50 ± 10% humidity).

2. Experimental Groups:

  • Group 1: Lean control (Chow diet) + Vehicle
  • Group 2: DIO control (High-fat diet) + Vehicle
  • Group 3: DIO + this compound (Low dose)
  • Group 4: DIO + this compound (High dose)
  • (n = 8-12 animals per group is recommended)

3. This compound Formulation and Dosing:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Ensure the solution is homogenous.
  • Dosing: Administer this compound or vehicle once daily by oral gavage at a consistent time each day. The volume should be based on the most recent body weight (e.g., 10 mL/kg).

4. Monitoring and Outcome Measures:

  • Body Weight and Food Intake: Record daily or several times per week.
  • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study. For fasting measurements, fast animals for 4-6 hours.
  • Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. After a fasting period, administer a glucose bolus (e.g., 2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  • Terminal Procedures: At the end of the study, collect blood for terminal analysis and harvest tissues (e.g., liver, adipose tissue) for ex vivo analysis (e.g., measurement of 11β-HSD1 activity, gene expression).

5. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test for multiple group comparisons).

Signaling Pathway and Visualization

The therapeutic effect of this compound is mediated through the inhibition of the 11β-HSD1 enzyme, which is a key component of the cortisol signaling pathway.

G cluster_0 Intracellular Space cluster_1 Pharmacological Intervention Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSP90 HSP90 GR->HSP90 dissociates GR_Cortisol GR-Cortisol Complex GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE binds to Transcription Gene Transcription (e.g., Gluconeogenesis) GRE->Transcription regulates HSD016 This compound HSD016->HSD1 inhibits

Caption: this compound inhibits the 11β-HSD1 enzyme.

References

Validation & Comparative

A Comparative Guide to HSD-016 and Other 11β-HSD1 Inhibitors for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of HSD-016, a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other notable inhibitors in its class. The information presented is intended to assist researchers in selecting the appropriate tool compounds for studies related to type 2 diabetes, obesity, and metabolic syndrome.

Introduction to 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[1] Elevated 11β-HSD1 activity is associated with metabolic disorders such as insulin resistance and hyperglycemia.[2] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for type 2 diabetes and other metabolic diseases.[2] A multitude of inhibitors have been developed, with several advancing to clinical trials.[3]

In Vitro Potency and Selectivity Comparison

The efficacy and safety of an 11β-HSD1 inhibitor are largely determined by its potency and its selectivity over the isoform 11β-HSD2. While 11β-HSD1 primarily activates glucocorticoids, 11β-HSD2 inactivates them, and its inhibition can lead to undesirable side effects.[4] The following table summarizes the in vitro potency and selectivity of this compound and other prominent 11β-HSD1 inhibitors.

CompoundTargetIC50 / Ki (nM)Selectivity vs. 11β-HSD2Reference
This compound Human 11β-HSD1 11 High (exact value not specified)[5]
Mouse 11β-HSD1 1 [5]
Rat 11β-HSD1 8 [5]
ABT-384Human, Mouse, Rat 11β-HSD10.1-2.7 (Ki)High[6]
BMS-823778Human 11β-HSD12.3>10,000-fold[6]
INCB13739Human 11β-HSD11.1High[6]
INU-101Human 11β-HSD10.6High[6]
Mouse 11β-HSD126.2[6]
Rat 11β-HSD137[6]
ASP3662Human 11β-HSD15.3 (Ki)>5,600-fold (vs. human 11β-HSD2 at 30 µM)[6]
Mouse 11β-HSD12.6 (Ki)[6]
Rat 11β-HSD123 (Ki)[6]
AZD8329Human 11β-HSD19>3,300-fold (vs. 11β-HSD2 at >30 µM)[6]
AZD4017Human 11β-HSD17>4,200-fold (vs. 11β-HSD2 at >30 µM)[6]
SKI-2852Human 11β-HSD12.9High[6]
Mouse 11β-HSD11.6[6]
BI 187004Human Adipocytes4.3High[6]
Human Adipose Tissue53[6]

Preclinical and Clinical Efficacy

While in vitro data provides a strong indication of a compound's potential, in vivo efficacy in animal models and clinical trials is the ultimate determinant of its therapeutic value.

This compound has demonstrated efficacy in preclinical models. When administered orally to diet-induced-obesity (DIO) mice, this compound led to a significant reduction in both fed and fasting glucose and insulin levels.[7]

Several other 11β-HSD1 inhibitors have progressed to clinical trials, showing modest improvements in glycemic control and other metabolic parameters in patients with type 2 diabetes.[3] For instance, in a study with KKAy diabetic mice, the inhibitor UI-1499 (10 and 30 mg/kg for 3 weeks) lowered fasting blood glucose and HbA1c levels, with effects comparable to pioglitazone.[8] However, the clinical development of some 11β-HSD1 inhibitors for type 2 diabetes has been challenged by modest efficacy.[3]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the 11β-HSD1 signaling pathway and typical experimental workflows.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytoplasm / Nucleus Cortisone_inactive Cortisone (inactive) HSD1 11β-HSD1 Cortisone_inactive->HSD1 Cortisol_active Cortisol (active) HSD1->Cortisol_active NADPH GR Glucocorticoid Receptor (GR) Cortisol_active->GR HSD1_inhibitor 11β-HSD1 Inhibitors (e.g., this compound) HSD1_inhibitor->HSD1 GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Metabolic_Effects Metabolic Effects (e.g., increased gluconeogenesis) Gene_Transcription->Metabolic_Effects

Caption: 11β-HSD1 signaling pathway and point of inhibition.

G start Start microsomes Prepare microsomes containing 11β-HSD1 start->microsomes reagents Add [3H]cortisone (substrate), NADPH (cofactor), and test inhibitor microsomes->reagents incubation Incubate at room temperature reagents->incubation stop_reaction Stop reaction (e.g., with glycyrrhetinic acid) incubation->stop_reaction detection Add anti-cortisol antibody and SPA beads stop_reaction->detection measurement Measure radioactivity (scintillation counting) detection->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.

G start Start animal_model Induce obesity in mice with a high-fat diet (DIO) start->animal_model treatment_groups Randomize mice into treatment groups (vehicle, inhibitor) animal_model->treatment_groups dosing Administer inhibitor orally for a defined period treatment_groups->dosing monitoring Monitor body weight, food intake, and glucose levels dosing->monitoring sample_collection Collect blood and tissue samples at endpoint monitoring->sample_collection analysis Analyze plasma for glucose, insulin, and lipids. Analyze tissues for 11β-HSD1 activity. sample_collection->analysis end End analysis->end

Caption: Workflow for an in vivo study in a DIO mouse model.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)

This high-throughput assay is commonly used to determine the IC50 values of 11β-HSD1 inhibitors.

  • Enzyme Source: Microsomes containing human or rodent 11β-HSD1 are prepared from transfected cells (e.g., CHO cells) or tissue homogenates.[9]

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains the enzyme source, tritiated cortisone ([3H]cortisone) as the substrate, NADPH as a cofactor, and the test inhibitor at various concentrations.[9]

  • Incubation: The reaction mixture is incubated at room temperature to allow the enzymatic conversion of [3H]cortisone to [3H]cortisol.

  • Detection: The reaction is stopped, and a specific monoclonal antibody against cortisol is added, followed by protein A-coated SPA beads. The antibody-bound [3H]cortisol is brought into close proximity to the scintillant in the beads, generating a light signal that is measured by a scintillation counter.[9]

  • Selectivity Counterscreen: To determine selectivity, a similar assay is performed using microsomes containing 11β-HSD2, with [3H]cortisol as the substrate and NAD+ as the cofactor, and the disappearance of the substrate is monitored.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is frequently used to evaluate the in vivo efficacy of 11β-HSD1 inhibitors on metabolic parameters.

  • Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.[10]

  • Treatment: Once the mice become obese and exhibit metabolic dysregulation, they are randomized into treatment and vehicle control groups. The 11β-HSD1 inhibitor is administered orally (e.g., by gavage or in the diet) daily for a specified period (e.g., 2-4 weeks).[10]

  • Monitoring and Endpoints: Throughout the study, parameters such as body weight, food intake, and blood glucose levels are monitored. At the end of the study, blood is collected to measure plasma insulin, triglycerides, and cholesterol. Tissues such as the liver and adipose tissue are harvested to assess 11β-HSD1 activity ex vivo.[10]

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor with demonstrated preclinical efficacy in animal models of metabolic disease. Its high potency against mouse 11β-HSD1 makes it a valuable tool for in vivo studies in this species. When selecting an 11β-HSD1 inhibitor for research, it is crucial to consider not only its potency but also its selectivity against 11β-HSD2 to avoid potential off-target effects. The provided data and experimental protocols offer a foundation for researchers to make informed decisions in the investigation of 11β-HSD1 as a therapeutic target.

References

Comparative Efficacy of HSD-016 and HSD-621 in the Context of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two promising 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, HSD-016 and HSD-621, reveals their potential as therapeutic agents for type 2 diabetes. Both compounds, identified as clinical development candidates, have demonstrated significant efficacy in preclinical models by targeting the glucocorticoid receptor signaling pathway.[1][2][3][4]

This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative therapeutic potential.

Executive Summary

This compound and HSD-621 are potent and selective inhibitors of 11β-HSD1, an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By inhibiting this enzyme, these compounds aim to reduce the local concentration of active glucocorticoids, thereby ameliorating insulin resistance, a hallmark of type 2 diabetes. Preclinical studies in diet-induced obesity (DIO) mice have shown that both this compound and HSD-621 can significantly reduce both fed and fasting glucose and insulin levels.[1][2][3][4] While detailed in vivo efficacy data for this compound is not publicly available, data for HSD-621 demonstrates a significant impact on glucose and insulin regulation.

Data Presentation

The following tables summarize the available quantitative data for this compound and HSD-621, facilitating a direct comparison of their in vitro potency and in vivo efficacy.

Parameter This compound HSD-621 Reference Compound
Human 11β-HSD1 IC50 (nM) Data not available10145
Mouse Epi Fat Ex Vivo Inhibition (%) @ 10 mg/kg Data not available7550
Human Microsomal Stability (t½ min) Data not available>3018
Table 1: Comparative in vitro and ex vivo data. The reference compound is from the same series as this compound.
Parameter HSD-621 Treatment in DIO Mice (% Reduction)
Fed Glucose 19%
Fed Insulin 44%
Fasting Glucose 15%
Fasting Insulin 33%
Table 2: In vivo efficacy of HSD-621 in a diet-induced obesity (DIO) mouse model after 31 days of treatment.[3] Specific in vivo efficacy data for this compound was not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vivo Efficacy Study in Diet-Induced Obesity (DIO) Mice (for HSD-621)
  • Animal Model: Male C57B6 mice, 5.5–7 months old.[3]

  • Induction of Obesity: Mice were fed a high-fat diet (35.5% fat) for 4 months to induce obesity and insulin resistance.[3]

  • Drug Administration: HSD-621 was mixed in the food at a concentration of 0.3 mg of drug per gram of food. This dosage was determined to provide an area under the curve (AUC) equivalent to an oral dosing of 2 mg/kg.[3]

  • Treatment Duration: 31 days.[3]

  • Efficacy Endpoints: Fed and fasting blood glucose and insulin levels were measured.[3]

Mandatory Visualization

Signaling Pathway of 11β-HSD1 in Insulin Resistance

The following diagram illustrates the mechanism by which 11β-HSD1 contributes to insulin resistance and how inhibitors like this compound and HSD-621 can counteract this effect.

Caption: 11β-HSD1 signaling pathway and the mechanism of its inhibitors.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the experimental workflow for evaluating the efficacy of 11β-HSD1 inhibitors in a diet-induced obesity mouse model.

G Start Start Induction Induce Obesity (High-Fat Diet) Start->Induction Treatment Administer This compound / HSD-621 Induction->Treatment Monitoring Monitor Glucose & Insulin Treatment->Monitoring Analysis Data Analysis & Comparison Monitoring->Analysis End End Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of this compound and HSD-621.

References

HSD-016 and its In Vivo Effect on Cortisol Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HSD-016, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other alternatives for modulating cortisol levels in vivo. The information is supported by available experimental data to aid in research and development decisions.

Introduction to this compound and Cortisol Regulation

This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the local regulation of active cortisol levels within tissues. 11β-HSD1 catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated intracellular cortisol levels are associated with various metabolic disorders, making 11β-HSD1 a significant therapeutic target. By inhibiting this enzyme, this compound effectively reduces the intracellular concentration of cortisol, thereby mitigating its downstream effects.

The primary mechanism of action of this compound and similar 11β-HSD1 inhibitors is the reduction of local cortisol production in key metabolic tissues such as the liver and adipose tissue. This targeted action is distinct from systemic cortisol suppression, which can lead to undesirable side effects.

Comparative Analysis of this compound and Alternatives

While specific in vivo data on the direct cortisol-lowering effects of this compound are limited in publicly available literature, its performance can be inferred from its potent and selective 11β-HSD1 inhibition and compared with other compounds targeting the same pathway.

Alternatives for Cortisol Modulation:

  • Other Selective 11β-HSD1 Inhibitors: This class includes compounds like Carbenoxolone (CBX), MK-0916, and SPI-62. These inhibitors have been studied more extensively in vivo, providing a benchmark for efficacy.

  • Non-selective Cortisol Lowering Agents: These include compounds that affect the broader hypothalamic-pituitary-adrenal (HPA) axis or have other mechanisms of action.

  • Natural Compounds: Certain natural products and supplements, such as DHEA, Rhodiola Rosea, and Ashwagandha, are reported to have cortisol-lowering effects, though their mechanisms are often less specific.

Quantitative Data on In Vivo Efficacy

The following table summarizes available quantitative data on the in vivo effects of various 11β-HSD1 inhibitors on cortisol levels and related biomarkers. Data for this compound on direct cortisol reduction is not available in the cited literature; however, its efficacy in reducing glucose and insulin in diet-induced obese (DIO) mice suggests target engagement.

CompoundModelTissue/FluidKey FindingReference
This compound Diet-Induced Obese (DIO) Mice-Significant reduction in fed and fasting glucose and insulin levels.
Carbenoxolone (CBX) Healthy Male HumansAdipose Tissue Interstitial FluidDecre

Comparative Efficacy of HSD-016 in the Treatment of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of HSD-016, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in comparison to other agents in its class.

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] By inhibiting 11β-HSD1, this compound reduces the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned 11β-HSD1 inhibitors as a promising therapeutic strategy for type 2 diabetes and metabolic syndrome.[3] Preclinical studies have demonstrated the efficacy of this compound in animal models of type 2 diabetes, and Phase 1 clinical trials have been completed to assess its safety and tolerability in healthy volunteers.

This guide provides a comparative analysis of this compound's therapeutic effects with other notable 11β-HSD1 inhibitors, supported by available preclinical and clinical data.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of 11β-HSD1 Inhibitors

CompoundHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Rat 11β-HSD1 IC50 (nM)
This compound 11[1]1[1]8[1]
BI 187004 ---
INCB13739 ---
MK-0916 ---
Compound 544 ---

Note: Specific IC50 values for comparator compounds were not available in the searched literature.

Table 2: Preclinical Efficacy of 11β-HSD1 Inhibitors in Diet-Induced Obese (DIO) Mice

CompoundDoseEffect on Glucose LevelsEffect on Insulin LevelsEffect on Body WeightEffect on Food Intake
This compound Not SpecifiedSignificant reduction in fed and fasting glucose[4][5]Significant reduction in fed and fasting insulin[4][5]Not SpecifiedNot Specified
Compound 544 20 mg/kg twice daily--7% reduction[6]12.1% reduction[6]

Table 3: Clinical Efficacy of 11β-HSD1 Inhibitors

CompoundStudy PhasePopulationKey Efficacy Endpoints
This compound Phase 1Healthy VolunteersSafety, tolerability, pharmacokinetics, and pharmacodynamics assessed. Efficacy data not yet publicly available.
BI 187004 Phase 2Type 2 Diabetes≥90% inhibition of adipose 11β-HSD1 activity; 95% decrease in liver cortisol/cortisone ratio.[7]
INCB13739 Phase 2bType 2 DiabetesLowered HbA1c and fasting plasma glucose at doses ≥100 mg; 90% inhibition of hepatic 11β-HSD1 at 50 mg.
MK-0916 Phase 1Healthy Volunteers6 mg once daily resulted in 84% inhibition of cortisone-to-cortisol conversion.

Table 4: Pharmacokinetic Profile of this compound

SpeciesOral Bioavailability
MouseGood[4][5][8]
RatGood[4][5][8]
DogGood[4][5][8]

Note: Detailed pharmacokinetic parameters such as half-life, Cmax, and AUC for this compound are not yet publicly available.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound and comparator compounds in inhibiting 11β-HSD1 activity.

Methodology:

  • Recombinant human, mouse, or rat 11β-HSD1 enzyme is incubated with the test compound at various concentrations.

  • A substrate, such as cortisone, and a cofactor, NADPH, are added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The amount of cortisol produced is quantified using methods like liquid chromatography-mass spectrometry (LC-MS) or a scintillation proximity assay.

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Preclinical Efficacy in Diet-Induced Obese (DIO) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound and comparator compounds on metabolic parameters in a model of type 2 diabetes.

Methodology:

  • Male C57BL/6 mice are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Once the disease phenotype is established, mice are randomized into vehicle control and treatment groups.

  • This compound or a comparator compound is administered orally at a specified dose and frequency for a defined treatment period.

  • Body weight and food intake are monitored regularly throughout the study.

  • At the end of the treatment period, blood samples are collected to measure fasting and fed glucose and insulin levels.

  • Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) may also be performed to assess glucose homeostasis and insulin sensitivity.

Phase 1 Clinical Trial in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in humans.

Methodology:

  • A randomized, double-blind, placebo-controlled, single-ascending dose or multiple-ascending dose study is conducted in healthy male and/or female volunteers.

  • Subjects receive a single oral dose of this compound or placebo, with the dose escalated in subsequent cohorts.

  • Blood and urine samples are collected at various time points to determine the pharmacokinetic profile of this compound (e.g., absorption, distribution, metabolism, and excretion).

  • Pharmacodynamic markers of 11β-HSD1 inhibition, such as the ratio of urinary cortisol to cortisone metabolites, are measured.

  • Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Visualizations

HSD1_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Enters cell Cortisol_circ Cortisol (active) (from circulation) GR Glucocorticoid Receptor (GR) Cortisol_circ->GR Enters cell and binds Cortisol_intra Cortisol (active) HSD1->Cortisol_intra Conversion Cortisol_intra->GR Binds GR_Cortisol GR-Cortisol Complex GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocates to nucleus and binds to GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Metabolic_Effects Increased Gluconeogenesis Increased Adipogenesis Insulin Resistance Gene_Transcription->Metabolic_Effects Leads to HSD016 This compound HSD016->HSD1 Inhibits

Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Potency (IC50 Determination) invivo In Vivo Efficacy (DIO Mouse Model) invitro->invivo Lead Optimization pk_animal Pharmacokinetics (Mouse, Rat, Dog) invivo->pk_animal Candidate Selection phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) pk_animal->phase1 IND-Enabling Studies phase2 Phase 2 (Efficacy in Type 2 Diabetes Patients) phase1->phase2 Proof of Concept phase3 Phase 3 (Large-scale Efficacy & Safety Studies) phase2->phase3 Pivotal Trials

Caption: General experimental workflow for the development of an 11β-HSD1 inhibitor.

References

HSD-016: A Guide to Its Potency and Selectivity for 11β-HSD1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HSD-016's performance against other 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, supported by experimental data. The information is intended to assist researchers in assessing the selectivity and potential applications of this compound in therapeutic development.

Executive Summary

This compound is a potent and selective, orally active inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[2][3] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, making it a key target for therapeutic intervention. This guide details the inhibitory potency of this compound, compares it with other known inhibitors, and provides the experimental context for these findings.

Data Presentation: Inhibitory Potency of this compound and Comparators

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other relevant 11β-HSD1 inhibitors. A lower IC50 value indicates greater potency.

CompoundTargetSpeciesIC50 (nM)
This compound 11β-HSD1Human11[1]
Mouse1[1]
Rat8[1]
Carbenoxolone11β-HSD1HumanVaries (µM range)
11β-HSD2HumanMore potent for HSD2
MK-091611β-HSD1Human~5
Compound C11β-HSD1N/A70
Compound 3 (Abbott)11β-HSD1Human5[1]
Mouse15[1]
Rat4[1]
11β-HSD2All>100,000[1]
Compound 4 (Merck)11β-HSD1Human5[1]
Mouse16[1]
Compound 5 (Pfizer)11β-HSD1Human<1[1]
Mouse750[1]
Compound 6 (Amgen)11β-HSD1Human12.8[1]
11β-HSD2Human>10,000[1]
Compound 7 (Sterix)11β-HSD1Human56[1]

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for drug development. The Scintillation Proximity Assay (SPA) is a widely used, high-throughput method for this purpose.[4][5][6]

Scintillation Proximity Assay (SPA) for 11β-HSD1 and 11β-HSD2 Inhibition

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against human 11β-HSD1 and 11β-HSD2.

Principle: This assay measures the enzymatic conversion of a radiolabeled substrate. For 11β-HSD1, [3H]cortisone is converted to [3H]cortisol. For the 11β-HSD2 counterscreen, [3H]cortisol is converted to [3H]cortisone. The product is captured by a specific antibody coupled to scintillant-containing beads. When the radiolabeled product binds to the antibody-bead complex, it comes into close proximity with the scintillant, generating a light signal that is detected. The signal intensity is proportional to the enzyme activity.

Materials:

  • Microsomes from cells stably expressing human 11β-HSD1 or 11β-HSD2.

  • [3H]cortisone (for 11β-HSD1 assay)

  • [3H]cortisol (for 11β-HSD2 assay)

  • NADPH (cofactor for 11β-HSD1)

  • NAD+ (cofactor for 11β-HSD2)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated SPA beads

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, containing 1 mM EDTA)

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

1. 11β-HSD1 Inhibition Assay: a. Prepare a reaction mixture containing assay buffer, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. b. Add the test compound at various concentrations to the wells of a 384-well plate. c. Add the 11β-HSD1 microsomes to the wells. d. Initiate the enzymatic reaction by adding [3H]cortisone. e. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution containing the anti-cortisol antibody and SPA beads. g. Incubate for a further period to allow for antibody-product binding. h. Measure the scintillation signal using a microplate counter.

2. 11β-HSD2 Inhibition (Counterscreen) Assay: a. The procedure is similar to the 11β-HSD1 assay, with the following modifications: i. Use microsomes expressing 11β-HSD2. ii. Use [3H]cortisol as the substrate. iii. Use NAD+ as the cofactor. b. The assay measures the disappearance of the substrate, so a decrease in signal indicates inhibition.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

  • Selectivity is determined by comparing the IC50 values for 11β-HSD1 and 11β-HSD2. A higher ratio of IC50 (11β-HSD2) / IC50 (11β-HSD1) indicates greater selectivity for 11β-HSD1.

Mandatory Visualizations

11β-HSD1 Signaling Pathway

11β-HSD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inflammatory Inflammatory Signaling Cortisone Cortisone (inactive) Cortisone_in Cortisone Cortisone->Cortisone_in Transport HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Cortisol_out Cortisol (active) HSD11B1->Cortisol_out NADP NADP+ HSD11B1->NADP Cortisol_cyto Cortisol Cortisol_out->Cortisol_cyto Transport NADPH NADPH NADPH->HSD11B1 GR Glucocorticoid Receptor (GR) Cortisol_cyto->GR GR_active Activated GR Complex GR_nuc Activated GR Complex GR_active->GR_nuc Translocation GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE Gene_exp Target Gene Expression GRE->Gene_exp Cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNFα) NFkB NF-κB Cytokines->NFkB CEBPB C/EBPβ Cytokines->CEBPB NFkB->HSD11B1 Upregulates Transcription CEBPB->HSD11B1 Upregulates Transcription

Caption: 11β-HSD1 converts inactive cortisone to active cortisol.

Experimental Workflow for Selectivity Assessment

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Microsomes (11β-HSD1 & 11β-HSD2) - Substrates ([3H]cortisone, [3H]cortisol) - Cofactors (NADPH, NAD+) - Test Compounds (e.g., this compound) plate Prepare 384-well plate with serial dilutions of test compounds add_reagents Add microsomes, cofactors, and radiolabeled substrates to plate plate->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop reaction and add antibody-coated SPA beads incubate->stop_reaction read_plate Read plate on scintillation counter stop_reaction->read_plate calc_inhibition Calculate % inhibition vs. control read_plate->calc_inhibition plot_data Plot % inhibition vs. log[compound] calc_inhibition->plot_data determine_ic50 Determine IC50 values plot_data->determine_ic50 calc_selectivity Calculate Selectivity: IC50(11β-HSD2) / IC50(11β-HSD1) determine_ic50->calc_selectivity

Caption: Workflow for determining inhibitor selectivity.

References

Independent Replication of HSD-016 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available research findings on HSD-016, an investigational 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor for the potential treatment of type 2 diabetes. Due to the limited availability of independent replication studies and detailed published data from the clinical trials of this compound, this guide will focus on comparing the initial preclinical and early-phase clinical findings of this compound with other 11β-HSD1 inhibitors and established standard-of-care treatments for type 2 diabetes.

Executive Summary

This compound is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound aims to reduce the local effects of cortisol in metabolic tissues, thereby improving insulin sensitivity and glucose metabolism. Preclinical studies in diet-induced obese (DIO) mice have shown that this compound can significantly reduce both fed and fasting glucose and insulin levels. Phase 1 clinical trials in healthy volunteers have been completed to assess its safety, pharmacokinetics, and pharmacodynamics. However, to date, there is a lack of publicly available, peer-reviewed independent replication studies or detailed results from later-phase clinical trials.

This guide will compare the available data on this compound with:

  • Other Investigational 11β-HSD1 Inhibitors: INCB13739 and Carbenoxolone.

  • Standard-of-Care Treatments for Type 2 Diabetes: Metformin, Empagliflozin (an SGLT2 inhibitor), and Semaglutide (a GLP-1 receptor agonist).

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is primarily from preclinical studies, while the data for the other compounds are from more extensive clinical trials.

Table 1: Comparison of 11β-HSD1 Inhibitors

FeatureThis compoundINCB13739Carbenoxolone (Non-selective)
Mechanism of Action Selective 11β-HSD1 inhibitorSelective 11β-HSD1 inhibitorNon-selective 11β-HSD inhibitor
Development Stage Phase 1 completed in healthy volunteersPhase 2 completed in patients with T2DInvestigated for effects on insulin sensitivity
Reported Efficacy Preclinical (DIO mice): Significant reduction in fed and fasting glucose and insulin levels.Clinical (Phase 2): -0.6% reduction in HbA1c at 200 mg dose compared to placebo.[1][2] Significant decrease in fasting plasma glucose.[1][2]Clinical: Reduced glucose production during hyperglucagonemia in diabetic patients.[3] No significant effect on peripheral glucose disposal.[4]
Effect on Lipids Data not availableSignificant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients.[1][2]Reduced total cholesterol in healthy subjects.[3]
Effect on Body Weight Data not availableDecrease in body weight relative to placebo.[1][2]Data not available
Adverse Effects Well-tolerated in preclinical studies and Phase 1 trials in healthy volunteers.Generally well-tolerated. Reversible, dose-dependent elevation in ACTH.[1][2]Raised blood pressure and lowered plasma potassium.[3]

Table 2: Comparison with Standard-of-Care Type 2 Diabetes Treatments

FeatureThis compound (Projected)MetforminEmpagliflozin (SGLT2 Inhibitor)Semaglutide (GLP-1 Receptor Agonist)
Mechanism of Action Reduces intracellular cortisol production.Decreases hepatic glucose production, decreases intestinal glucose absorption, increases insulin sensitivity.[5][6][7][8]Inhibits SGLT2 in the kidneys, increasing urinary glucose excretion.[9][10]GLP-1 receptor agonist; enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[11][12][13]
HbA1c Reduction Data not available from patient trials.~1.0-1.5% reduction.[7]~0.5-1.0% reduction.Up to ~1.5% reduction.[13]
Effect on Body Weight Potentially modest weight loss.Neutral or modest weight loss.[5][7]Weight loss of 2-3 kg.[14]Significant weight loss (up to 14.9% in obesity trials).[12]
Hypoglycemia Risk Low (expected)LowLow (when used as monotherapy)Low
Cardiovascular Benefits UnknownPotential benefits.[7]Proven to reduce the risk of major adverse cardiovascular events and hospitalization for heart failure.[14]Proven to reduce the risk of major adverse cardiovascular events.[12]
Common Adverse Effects Unknown in patient populations.Gastrointestinal side effects (e.g., diarrhea, nausea).[5]Genital mycotic infections, urinary tract infections, volume depletion.Nausea, vomiting, diarrhea.[11]

Experimental Protocols

Due to the lack of detailed published protocols for this compound clinical trials, this section provides a generalized protocol for a Phase 2 clinical trial of an oral anti-diabetic agent, based on publicly available information for similar compounds, and a specific protocol for INCB13739.

Generalized Phase 2 Clinical Trial Protocol for an Oral Anti-Diabetic Agent
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite being on a stable dose of metformin.

  • Intervention:

    • Treatment Group 1: Investigational drug (e.g., 50 mg) once daily + metformin.

    • Treatment Group 2: Investigational drug (e.g., 100 mg) once daily + metformin.

    • Placebo Group: Placebo once daily + metformin.

  • Duration: 12-24 weeks of treatment.

  • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.

  • Secondary Endpoints:

    • Proportion of patients achieving an HbA1c <7.0%.

    • Change in fasting plasma glucose from baseline.

    • Change in body weight from baseline.

    • Changes in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).

    • Assessment of insulin resistance (e.g., HOMA-IR).

    • Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Methodology:

    • Screening Period: Potential participants undergo a screening visit to assess eligibility based on inclusion and exclusion criteria. This includes medical history review, physical examination, and laboratory tests.

    • Run-in Period: Eligible participants may enter a run-in period to ensure compliance with metformin treatment and to obtain stable baseline measurements.

    • Randomization: Participants are randomly assigned to one of the treatment arms.

    • Treatment Period: Participants take the assigned study medication once daily for the duration of the trial. Regular clinic visits are scheduled (e.g., at weeks 4, 8, and 12) to monitor efficacy and safety.

    • Data Collection: Blood samples for HbA1c, fasting plasma glucose, and lipids are collected at baseline and at specified intervals throughout the study. Body weight and vital signs are also measured. Adverse events are recorded at each visit.

    • Statistical Analysis: The primary efficacy analysis is typically a comparison of the mean change in HbA1c from baseline to the final visit between the active treatment groups and the placebo group, using an analysis of covariance (ANCOVA) model with baseline HbA1c as a covariate.

Specific Protocol for INCB13739 Phase 2 Study (NCT00698230)
  • Study Design: A double-blind, placebo-controlled, parallel study.[1][2]

  • Participants: 302 patients with type 2 diabetes with inadequate glycemic control (A1C 7-11%) on metformin monotherapy (mean 1.5 g/day ).[1][2]

  • Intervention: Participants were randomized to receive one of five doses of INCB13739 or a placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.[1][2]

  • Primary Endpoint: The change in HbA1c at the end of the 12-week study period.[1][2]

  • Secondary Endpoints: Changes in fasting glucose, lipids, weight, and assessment of adverse events and safety.[1][2]

  • Key Findings at 12 weeks (200 mg dose):

    • Significant reduction in A1C (-0.6% vs. placebo).[1][2]

    • Significant reduction in fasting plasma glucose (-24 mg/dL vs. placebo).[1][2]

    • Significant reduction in HOMA-IR (-24% vs. placebo).[1][2]

    • Significant decrease in total cholesterol, LDL cholesterol, and triglycerides in hyperlipidemic patients.[1][2]

    • A decrease in body weight relative to placebo.[1][2]

    • A reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH) was observed.[1][2]

Mandatory Visualization

Signaling Pathway of 11β-HSD1 Inhibition

G cluster_0 Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Nucleus Nucleus GR->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Metabolic_Effects Adverse Metabolic Effects (e.g., Increased Gluconeogenesis, Insulin Resistance) Gene_Expression->Metabolic_Effects HSD016 This compound HSD016->HSD1 Inhibition

Caption: Mechanism of action of this compound as an 11β-HSD1 inhibitor.

Experimental Workflow for a Phase 2 Anti-Diabetic Drug Trial

G cluster_workflow Phase 2 Clinical Trial Workflow Screening Patient Screening (T2D, HbA1c 7-10%) Run_in Metformin Run-in Period Screening->Run_in Randomization Randomization Run_in->Randomization Group_A Treatment Group A (Drug Dose 1) Randomization->Group_A Group_B Treatment Group B (Drug Dose 2) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Treatment 12-24 Week Treatment Period Group_A->Treatment Group_B->Treatment Placebo->Treatment Analysis Data Analysis (Primary & Secondary Endpoints) Treatment->Analysis

Caption: Generalized workflow for a Phase 2 clinical trial of an oral anti-diabetic drug.

References

A Comparative Analysis of HSD-016 and Current-Generation Diabetes Mellitus Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug HSD-016 against established treatments for type 2 diabetes. While clinical data on this compound is emerging, this document synthesizes available preclinical information and contrasts its proposed mechanism with the proven efficacy and safety profiles of current therapeutic agents.

Introduction to this compound

This compound is an orally active and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, and its overactivity has been linked to the pathophysiology of diabetes and metabolic syndrome. By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels, thereby potentially improving insulin sensitivity and lowering blood glucose.

Preclinical studies in diet-induced obese mice have demonstrated that this compound can significantly reduce both fed and fasting glucose and insulin levels. The compound has also shown good oral bioavailability and was well-tolerated in these early studies. Phase 1 clinical trials have been completed to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers; however, the results of these trials have not yet been publicly released.

Mechanism of Action: 11β-HSD1 Inhibition

The therapeutic rationale for 11β-HSD1 inhibition in type 2 diabetes is based on the role of excess glucocorticoid activity in promoting insulin resistance and hyperglycemia. The following diagram illustrates the signaling pathway targeted by this compound.

HSD1_Pathway cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_Effects Metabolic Effects Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds HSD1->Cortisol GRE Glucocorticoid Response Element GR->GRE translocates to nucleus and binds Gene_Transcription Gene Transcription (e.g., gluconeogenic enzymes) GRE->Gene_Transcription activates Insulin_Resistance Increased Insulin Resistance Gene_Transcription->Insulin_Resistance Gluconeogenesis Increased Hepatic Gluconeogenesis Gene_Transcription->Gluconeogenesis HSD_016 This compound HSD_016->HSD1 inhibits Hyperglycemia Hyperglycemia Insulin_Resistance->Hyperglycemia Gluconeogenesis->Hyperglycemia

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Comparative Efficacy of Current Diabetes Treatments

The following tables summarize the efficacy of major classes of non-insulin medications for type 2 diabetes. It is important to note that direct comparative data for this compound is not yet available.

Table 1: Glycemic Control and Weight Management

Drug ClassExample DrugsTypical HbA1c Reduction (as monotherapy)Effect on Body Weight
Biguanides Metformin1.0-1.5%Neutral or slight loss
Sulfonylureas Glimepiride, Glipizide1.0-1.5%Gain
Thiazolidinediones (TZDs) Pioglitazone0.5-1.4%Gain
DPP-4 Inhibitors Sitagliptin, Saxagliptin0.5-0.8%Neutral
SGLT2 Inhibitors Canagliflozin, Dapagliflozin, Empagliflozin0.7-1.0%Loss
GLP-1 Receptor Agonists Liraglutide, Semaglutide, Dulaglutide1.0-2.0%Loss
Dual GIP/GLP-1 Receptor Agonists Tirzepatide1.87-3.02%Significant Loss

Data compiled from multiple sources.

Table 2: Key Safety and Side Effect Profile

Drug ClassRisk of HypoglycemiaCommon Side EffectsCardiovascular Considerations
Biguanides Very lowGI (diarrhea, nausea), lactic acidosis (rare)Potential benefit
Sulfonylureas HighWeight gain, hypoglycemiaNeutral to potentially increased risk with some agents
Thiazolidinediones (TZDs) LowEdema, heart failure, bone fracturesIncreased risk of heart failure
DPP-4 Inhibitors LowUpper respiratory tract infections, headacheGenerally neutral, potential risk of heart failure with some agents
SGLT2 Inhibitors Very lowGenitourinary infections, dehydration, diabetic ketoacidosis (rare)Demonstrated cardiovascular and renal benefits

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal Procedures for HSD-016

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. HSD-016, a research compound, requires meticulous handling not only in the laboratory but also in its final disposition to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure, containing sulfonamide and trifluoromethyl moieties, suggests that it should be treated as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

All handling of this compound, especially during waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

To facilitate safe handling and disposal, key chemical identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₁F₇N₂O₃S[1]
CAS Number 946396-92-5[1]
Appearance Solid (Assumed)N/A
Storage -20°C[1]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste management in a laboratory setting.[2][3][4]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be considered hazardous waste.[3][4]
  • Segregate this compound waste from other waste streams, particularly from incompatible chemicals. Halogenated organic waste should generally be collected separately.[5][6]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[3][4]
  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]

3. Waste Accumulation and Storage:

  • Solid Waste: Carefully place solid this compound waste, such as contaminated weighing paper or gloves, into the designated hazardous waste container.
  • Liquid Waste: Transfer liquid waste containing this compound into the designated liquid hazardous waste container using a funnel. Ensure the exterior of the container remains clean.
  • Keep the waste container securely closed at all times, except when adding waste.[2]
  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.[2][3]

4. Decontamination of Labware:

  • Disposable Labware: All disposable items that have come into contact with this compound are to be disposed of as solid hazardous waste.[4]
  • Non-Disposable Glassware: Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The solvent rinsate must be collected and disposed of as liquid hazardous waste.[4][7] After rinsing, the glassware can be washed with soap and water.

5. Final Disposal:

  • Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3]
  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[8] The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration by a licensed hazardous waste disposal facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

HSD016_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Labware) segregate Segregate as Halogenated Organic Waste identify->segregate ppe->identify container Select Labeled, Compatible Hazardous Waste Container segregate->container collect Collect Waste in Designated Container container->collect seal Keep Container Securely Closed collect->seal store Store in Satellite Accumulation Area contact_ehs Contact EHS for Pickup store->contact_ehs seal->store end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals involved in your work.

References

Essential Safety and Logistical Information for Handling HSD-016

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, operation, and disposal of HSD-016, a potent and selective 11β-HSD1 inhibitor.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 946396-92-5

  • Molecular Formula: C21H21F7N2O3S[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Standards
Eyes & Face Safety Goggles & Face ShieldANSI Z87.1-compliant. Goggles must provide protection against liquid splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and degradation with the specific solvents being used.
Body Laboratory Coat or CoverallsA fully buttoned lab coat or disposable coveralls to protect against skin contact.[2]
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the powder form or when there is a risk of aerosolization.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential when working with potent compounds like this compound. The following diagram illustrates the recommended workflow from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound in a Vented Enclosure prep_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste bag or container.[5]
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated PPE Bag and dispose of as hazardous waste.

The following flowchart outlines the decision-making process for waste segregation and disposal.

start Generated Waste is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes is_solid Is it solid? is_liquid->is_solid No liquid_waste Liquid Chemical Waste is_liquid->liquid_waste Yes solid_waste Solid Chemical Waste is_solid->solid_waste Yes emergency Emergency Occurs assess_scene Assess Scene for Hazards emergency->assess_scene is_safe Is it safe to approach? assess_scene->is_safe secure_area Secure the Area is_safe->secure_area Yes evacuate Evacuate the Area is_safe->evacuate No administer_first_aid Administer First Aid secure_area->administer_first_aid contact_emergency Contact Emergency Services administer_first_aid->contact_emergency evacuate->contact_emergency

References

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